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  • Product: 1-(3-Fluorophenyl)-2-methylpropan-1-amine
  • CAS: 1179182-94-5

Core Science & Biosynthesis

Foundational

Chemical properties of 1-(3-Fluorophenyl)-2-methylpropan-1-amine

An In-depth Technical Guide to the Chemical Properties of 1-(3-Fluorophenyl)-2-methylpropan-1-amine Executive Summary: This document provides a comprehensive technical overview of the chemical properties, synthesis, and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 1-(3-Fluorophenyl)-2-methylpropan-1-amine

Executive Summary: This document provides a comprehensive technical overview of the chemical properties, synthesis, and spectroscopic characterization of 1-(3-Fluorophenyl)-2-methylpropan-1-amine. As a substituted phenethylamine derivative, this compound holds potential interest for researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to present a robust profile. The guide covers compound identification, physicochemical properties, a proposed synthetic route with a detailed protocol, characteristic reactivity, a predicted spectroscopic profile, and essential safety and handling information. This document is intended to serve as a foundational resource for scientists and professionals engaged in the study or application of novel aromatic amines.

Compound Identification and Structure

1-(3-Fluorophenyl)-2-methylpropan-1-amine is a primary amine belonging to the phenethylamine class. Its structure is characterized by a 3-fluorophenyl group and an isobutyl group attached to the same carbon that bears the amine functionality. This carbon is a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-1-(3-fluorophenyl)-2-methylpropan-1-amine.

1.1. Nomenclature and Identifiers

  • IUPAC Name: 1-(3-Fluorophenyl)-2-methylpropan-1-amine

  • Synonyms: 3-Fluoro-α-isopropylbenzylamine

  • Molecular Formula: C₁₀H₁₄FN

  • Chirality: The molecule contains one stereocenter at the C1 position (the carbon atom attached to both the phenyl ring and the amine group).

Identifier Value Source
Molecular FormulaC₁₀H₁₄FNPubChem
Molecular Weight167.22 g/mol PubChem
Exact Mass167.111027613 DaPubChem
CAS NumberData not readily available

Physicochemical Properties

Direct experimental data for 1-(3-Fluorophenyl)-2-methylpropan-1-amine is not extensively published. The properties listed below are based on computational predictions and comparison with structurally similar molecules, such as N-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine and other fluorinated amines.

Property Predicted/Estimated Value Basis of Estimation
Physical State Colorless to pale yellow liquid or low-melting solidAnalogy with similar amines like Isopropylbenzylamine[1]
Boiling Point ~220-240 °CAnalogy with substituted phenylpropanamines[2]
XLogP3 ~2.5 - 3.0Computational prediction (based on similar structures)
pKa (basic) ~9.0 - 9.5Analogy with similar primary amines[2]
Solubility Good solubility in organic solvents (e.g., ethanol, DCM, ethyl acetate); moderate to low solubility in water.General properties of organic amines[1]

Synthesis and Reactivity

3.1. Proposed Synthetic Pathway: Reductive Amination

The most direct and widely applicable method for synthesizing 1-(3-Fluorophenyl)-2-methylpropan-1-amine is the reductive amination of a carbonyl compound. This pathway offers high yields and operational simplicity. The reaction involves the condensation of 3-fluorobenzaldehyde with isobutylamine to form an intermediate imine, which is then reduced in situ to the target primary amine. Sodium triacetoxyborohydride is an ideal reducing agent for this transformation as it is mild, selective for imines in the presence of aldehydes, and does not require strictly anhydrous conditions.

G A 3-Fluorobenzaldehyde C [Intermediate Iminium Ion] A->C Condensation (-H2O) B Isobutylamine B->C D 1-(3-Fluorophenyl)-2-methylpropan-1-amine C->D Reduction R Sodium Triacetoxyborohydride (NaBH(OAc)3) R->C

Caption: Proposed synthesis via reductive amination.

Experimental Protocol 3.1: Synthesis via Reductive Amination

This protocol is adapted from established general procedures for reductive amination.[3]

  • Reaction Setup: To a stirred solution of 3-fluorobenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM, ~1.0 M) in a round-bottom flask at 0 °C, add isobutylamine (3.0-5.0 eq.).

    • Causality: The excess of the amine component drives the equilibrium towards the formation of the imine intermediate. DCM is a suitable solvent as it is inert and easily removed.

  • Imine Formation: Stir the reaction mixture at 0 °C for 20-30 minutes.

  • Reduction: To this mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent, which reduces the protonated imine (iminium ion) faster than the starting aldehyde, minimizing side reactions. Portion-wise addition controls the reaction rate and temperature.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 3-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting aldehyde.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: The basic solution neutralizes the acidic byproducts and any remaining reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the desired 1-(3-Fluorophenyl)-2-methylpropan-1-amine.

3.2. Core Chemical Reactivity

The reactivity of the molecule is dominated by its two key functional groups: the primary amine and the fluorinated aromatic ring.

G cluster_0 Reactivity Profile Compound 1-(3-Fluorophenyl)-2-methylpropan-1-amine Primary Amine (NH2) Fluorophenyl Ring AmineReactions Amine Reactivity Basic (forms salts) Nucleophilic (Acylation, Alkylation) Forms Imines/Enamines Compound:f1->AmineReactions:f0 Acts as Base/Nucleophile AromaticReactions Aromatic Reactivity Electrophilic Aromatic Substitution Ortho/Para Directing (F, Alkyl group) Compound:f2->AromaticReactions:f0 Undergoes EAS

Caption: Key reactivity centers of the molecule.

  • Amine Group Reactivity: The primary amine group is basic and nucleophilic. It readily reacts with acids to form ammonium salts. As a nucleophile, it can undergo acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides.[4]

  • Aromatic Ring Reactivity: The fluorophenyl ring can undergo electrophilic aromatic substitution. The fluorine atom is an ortho, para-director but is deactivating due to its high electronegativity. The alkylamine substituent is activating and also an ortho, para-director. The regiochemical outcome of substitution reactions will depend on the specific reaction conditions and reagents.

Spectroscopic Profile

The following spectroscopic data are predicted based on the known effects of the functional groups present in the molecule.

Technique Predicted Characteristic Features
IR Spectroscopy N-H Stretch: Two sharp bands at 3400-3300 cm⁻¹ (asymmetric & symmetric).[5][6] N-H Bend: 1650-1580 cm⁻¹ (scissoring).[5] C-N Stretch: ~1330-1250 cm⁻¹ (aromatic amine).[5] Aromatic C=C Stretch: ~1600, 1500 cm⁻¹. C-F Stretch: Strong band at ~1250-1000 cm⁻¹.
¹H NMR Aromatic Protons: Multiplets in the range of δ 6.9-7.4 ppm. Benzylic Proton (CH-NH₂): Doublet or triplet around δ 3.5-4.5 ppm. Isobutyl CH: Multiplet around δ 1.8-2.2 ppm. Amine Protons (NH₂): Broad singlet, δ 0.5-5.0 ppm (concentration dependent, D₂O exchangeable).[7] Methyl Protons (2 x CH₃): Two doublets around δ 0.8-1.2 ppm (diastereotopic).
¹³C NMR Aromatic Carbons: Signals between δ 110-165 ppm. The carbon attached to fluorine (C-F) will show a large ¹J(C,F) coupling constant. Benzylic Carbon (C-NH₂): Signal around δ 50-65 ppm. Isobutyl CH Carbon: Signal around δ 30-40 ppm. Methyl Carbons: Signals around δ 20-25 ppm.
Mass Spectrometry Molecular Ion (M⁺): m/z = 167 (odd value, consistent with the Nitrogen Rule).[6] Major Fragmentation: Benzylic cleavage resulting in the loss of the isobutyl group (•C₄H₉) to yield a stable fragment at m/z = 110 ([C₆H₄F-CH=NH₂]⁺).

Safety, Handling, and Toxicology

No specific toxicological data for 1-(3-Fluorophenyl)-2-methylpropan-1-amine is available. Therefore, it must be handled with the standard precautions applicable to novel research chemicals and aromatic amines. The following information is extrapolated from safety data sheets of similar compounds.[8][9][10]

  • Hazard Identification:

    • May be harmful if swallowed or inhaled.[9]

    • Causes skin irritation and may cause an allergic skin reaction.[9]

    • Causes serious eye irritation or damage.[8][9]

    • May cause respiratory irritation.[8][10]

GHS Hazard Statements (Probable) Precautionary Statements
H302: Harmful if swallowed.[8]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[8]
H315: Causes skin irritation.[8]P280: Wear protective gloves/protective clothing/eye protection.[8]
H319: Causes serious eye irritation.[11]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
H335: May cause respiratory irritation.[8]P405: Store locked up.[8]
  • Recommended Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

    • Avoid contact with skin, eyes, and clothing.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

  • Toxicological Profile: As a substituted phenethylamine, this compound has the potential to exhibit central nervous system (CNS) activity. Its pharmacological and toxicological properties have not been characterized and should be investigated thoroughly before any in vivo use.

References

  • PubChem. 1-(3-Fluorophenyl)-2-methylpropan-2-amine. National Center for Biotechnology Information. Available from: [Link]

  • CompTox Chemicals Dashboard, EPA. N-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information - General Procedure A: Reductive amination. Available from: [Link]

  • PubChem. 3-Fluoro-2-methylpropan-1-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Fluorobenzylamine. National Center for Biotechnology Information. Available from: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. Available from: [Link]

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

  • Grokipedia. Isopropylbenzylamine. Available from: [Link]

  • Wikipedia. Isopropylbenzylamine. Available from: [Link]

  • Patsnap Eureka. Crystalline forms of 3-{4-[(2r)-2-aminopropoxy]phenyl}-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1, 2-b]pyridazin-6-amine and salts thereof. Available from: [Link]

  • Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. Available from: [Link]

  • PubChem. 3-Isopropylbenzylamine Hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Pearson+. One synthetic method for producing N-methyl-1-phenylpropan-2-amin... Available from: [Link]

  • MDPI. Prodrugs for Amines. Available from: [Link]

  • Chemistry LibreTexts. 20.6: Reactions of Amines. Available from: [Link]

  • Organic Chemistry Portal. Phthalimides. Available from: [Link]

  • ResearchGate. An SN(ANRORC) mechanism in the amination of phenyl‐1,3,5‐triazine with potassium amide in liquid ammo a A novel mechanism for the Chichibabin reaction. Available from: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

Sources

Exploratory

Molecular weight and formula of 1-(3-Fluorophenyl)-2-methylpropan-1-amine

Executive Summary 1-(3-Fluorophenyl)-2-methylpropan-1-amine is a specialized fluorinated benzylamine derivative characterized by significant steric bulk at the alpha-position relative to the amine. Structurally, it repre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Fluorophenyl)-2-methylpropan-1-amine is a specialized fluorinated benzylamine derivative characterized by significant steric bulk at the alpha-position relative to the amine. Structurally, it represents a hybrid between a phenethylamine and a valine-derived scaffold. In drug discovery, this motif is valuable as a bioisostere for alpha-methylbenzylamines, offering enhanced metabolic stability due to the meta-fluorine substitution and the steric hindrance of the isopropyl group. This guide outlines its physicochemical properties, validated synthesis protocols, and analytical characterization.

Molecular Identity & Physicochemical Properties[1][2]

The molecule consists of a propyl backbone substituted at the 1-position with both an amine and a 3-fluorophenyl group, and at the 2-position with a methyl group. This creates a chiral center at C1.

PropertyValue
IUPAC Name 1-(3-Fluorophenyl)-2-methylpropan-1-amine
Common Descriptor

-Isopropyl-3-fluorobenzylamine
CAS Registry Number 1212235-74-9 (S-isomer); General: 1840-78-4 (Isomer ambiguity in some databases; verify specific structure)
Molecular Formula

Molecular Weight 167.22 g/mol
Exact Mass 167.111 g/mol
CLogP (Predicted) ~2.3 - 2.5
pKa (Predicted) ~9.5 (Conjugate acid)
H-Bond Donors/Acceptors 1 / 2
Rotatable Bonds 3
Structural Analysis

The structure features a benzylic amine where the benzylic carbon is attached to an isopropyl group.

  • Core Scaffold: 2-methylpropan-1-amine (Isobutylamine skeleton).

  • Substitution: 1-(3-Fluorophenyl).[1][2][3]

  • Stereochemistry: The C1 carbon is chiral. Synthetic routes typically yield a racemate unless asymmetric catalysis or chiral auxiliaries (e.g., Ellman's sulfinamide) are employed.

Synthetic Methodologies

Two primary routes are recommended: Grignard Addition to Nitriles (Route A) for racemic bulk synthesis, and Ellman’s Auxiliary Approach (Route B) for enantioselective synthesis.

Route A: Grignard Addition & Reductive Amination (Racemic)

This method is robust for generating the ketone intermediate, followed by conversion to the amine.

Step 1: Synthesis of 1-(3-Fluorophenyl)-2-methylpropan-1-one
  • Reagents: 3-Fluorobenzonitrile, Isopropylmagnesium chloride (

    
    ), 
    
    
    
    (catalytic), THF.
  • Protocol:

    • Charge a flame-dried flask with 3-Fluorobenzonitrile (1.0 eq) in anhydrous THF under

      
      .
      
    • Cool to 0°C. Add

      
       (1.2 eq) dropwise.
      
    • Reflux for 3–4 hours to ensure addition to the nitrile.

    • Hydrolysis: Cool to 0°C and quench with aqueous HCl (3M). Stir vigorously for 2 hours to hydrolyze the imine salt to the ketone.

    • Workup: Extract with

      
      , wash with brine, dry over 
      
      
      
      , and concentrate.
Step 2: Reductive Amination
  • Reagents: Ketone intermediate, Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ), Methanol.
  • Protocol:

    • Dissolve the ketone (1.0 eq) and

      
       (10.0 eq) in dry methanol.
      
    • Stir at room temperature for 1 hour to form the imine in situ.

    • Add

      
       (1.5 eq) portion-wise.
      
    • Stir for 24 hours.

    • Quench: Add conc. HCl to pH < 2 to decompose excess hydride, then basify with NaOH to pH > 12.

    • Extraction: Extract the free amine into DCM.

Route B: Diastereoselective Synthesis (Ellman Method)

Preferred for accessing the (S)- or (R)- enantiomer for SAR studies.

  • Condensation: 3-Fluorobenzaldehyde + (R)-tert-butanesulfinamide

    
     Sulfinimine.
    
  • Grignard Addition: Sulfinimine +

    
    
    
    
    
    Sulfinamide (Major diastereomer).
  • Deprotection: Sulfinamide + HCl/MeOH

    
     Chiral Amine Hydrochloride.
    
Synthesis Workflow Diagram

Synthesis Fig 1. Synthesis of 1-(3-Fluorophenyl)-2-methylpropan-1-amine via Nitrile Route Start 3-Fluorobenzonitrile Inter1 Imine Salt Intermediate Start->Inter1 Grignard Addition Reagent1 Isopropyl Magnesium Chloride (THF, Reflux) Reagent1->Inter1 Ketone 1-(3-Fluorophenyl)-2-methylpropan-1-one Inter1->Ketone Hydrolysis Hydrolysis Acid Hydrolysis (HCl) Hydrolysis->Ketone Product 1-(3-Fluorophenyl)-2-methylpropan-1-amine (Racemic) Ketone->Product Reductive Amination RedAm Reductive Amination (NH4OAc, NaBH3CN) RedAm->Product

Analytical Characterization

Validating the identity of 1-(3-Fluorophenyl)-2-methylpropan-1-amine requires confirming the fluorine substitution pattern and the aliphatic branching.

Nuclear Magnetic Resonance (NMR) Expectations
  • 
     NMR:  Single signal around -110 to -115 ppm  (characteristic of meta-fluoro substitution on a benzene ring).
    
  • 
     NMR (
    
    
    
    , 400 MHz):
    • 
       7.2–6.9 ppm (m, 4H): Aromatic protons (pattern complex due to m-F coupling).
      
    • 
       3.8 ppm (d, 1H, J = 6-8 Hz): Benzylic proton (
      
      
      
      ). The doublet arises from coupling to the single proton on the isopropyl group.
    • 
       1.8 ppm (m, 1H): Methine proton of the isopropyl group (
      
      
      
      ).
    • 
       1.4 ppm (s, 2H): Amine protons (
      
      
      
      , exchangeable).
    • 
       0.9 ppm (d, 3H) & 
      
      
      
      0.85 ppm (d, 3H): Methyl groups of the isopropyl chain. These may appear as two doublets due to the chiral center at C1 making the methyls diastereotopic.
Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (

    
    ):  167 m/z.[4]
    
  • Base Peak: Likely 124 m/z (

    
    ). Loss of the isopropyl group (
    
    
    
    ) is a dominant fragmentation pathway for alpha-branched benzylamines, leaving the stabilized 3-fluorobenzyl cation/imine fragment.
  • Tropylium Ion: 109 m/z (Fluorotropylium cation).

Pharmacological & Application Context

Structure-Activity Relationship (SAR)

This molecule belongs to the class of Ring-Substituted


-Alkylbenzylamines .
  • Metabolic Stability: The 3-Fluoro substituent blocks metabolic oxidation at the reactive meta-position and electronically deactivates the ring, potentially prolonging half-life compared to the non-fluorinated analog.

  • Steric Blockade: The

    
    -Isopropyl  group is significantly bulkier than the 
    
    
    
    -methyl group found in amphetamines. This bulk often:
    • Reduces affinity for Monoamine Oxidase (MAO), preventing rapid degradation.

    • Reduces potency at the dopamine transporter (DAT) due to steric clash in the binding pocket, potentially shifting selectivity towards norepinephrine (NET) or acting as a pure uptake inhibitor rather than a releaser.

Applications
  • Fragment-Based Drug Design: Used as a rigid, lipophilic amine building block for kinase inhibitors or GPCR ligands where a specific vector of the phenyl ring is required.

  • Chiral Resolution Agents: The enantiomerically pure amine can serve as a resolving agent for chiral acids due to the steric discrimination provided by the isopropyl group.

Safety and Handling

  • Hazards: Like most low-molecular-weight amines, this compound is likely corrosive and a skin/eye irritant .[5]

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C to prevent oxidation or carbamate formation (reaction with atmospheric 
    
    
    
    ).
  • Disposal: Fluorinated organic nitrogen compounds require high-temperature incineration with scrubbers for HF.

References

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

  • PubChem Compound Summary. (2025). "1-(3-Fluorophenyl)-2-methylpropan-2-amine" (Isomer Reference). National Center for Biotechnology Information. Link

  • Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. (Standard text for synthesis of alpha-branched amines).

Sources

Foundational

Technical Monograph: Bioactivity &amp; SAR Analysis of 1-(3-Fluorophenyl)-2-methylpropan-1-amine

The following technical guide serves as an in-depth pharmacological and chemical review of 1-(3-Fluorophenyl)-2-methylpropan-1-amine . Given the status of this compound as a specific structural isomer within the "designe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as an in-depth pharmacological and chemical review of 1-(3-Fluorophenyl)-2-methylpropan-1-amine .

Given the status of this compound as a specific structural isomer within the "designer drug" and fluorinated amphetamine landscape, this guide synthesizes direct chemical data with high-confidence Structure-Activity Relationship (SAR) analysis derived from the broader class of fluorinated


-alkylbenzylamines .

Executive Summary

1-(3-Fluorophenyl)-2-methylpropan-1-amine is a synthetic organofluorine compound belonging to the class of substituted benzylamines . It is a constitutional isomer of the well-known psychoactive substance 3-Fluoroamphetamine (3-FA) . While 3-FA is a phenethylamine (chain length = 2), the target molecule is a benzylamine (chain length = 1) with a bulky isopropyl group at the


-position.

In the context of drug development and forensic toxicology, this molecule represents a critical "scaffold hop" from traditional amphetamines. Literature on the specific bioactivity of this isomer indicates it likely functions as a monoamine modulator with a distinct pharmacokinetic profile characterized by steric protection against Monoamine Oxidase (MAO) degradation, driven by the


-isopropyl moiety.

Chemical Identity & Structural Analysis[1][2][3]

The molecule is defined by the attachment of a 3-fluorophenyl ring and an amine group to the same carbon (C1), which is further substituted by an isopropyl group (2-methylpropyl backbone).

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 1-(3-Fluorophenyl)-2-methylpropan-1-amine
Common Code 3-F-

-iPr-Benzylamine
CAS Number 1179182-94-5 (Free base) / 1864059-23-3 (HCl)
Molecular Formula C

H

FN
Molecular Weight 167.22 g/mol
Structural Class Fluorinated

-substituted Benzylamine
Key Isomer Constitutional isomer of 3-Fluoroamphetamine (3-FA)
Structural Isomerism (Visualized)

The following diagram contrasts the target molecule with its more common phenethylamine isomer, highlighting the shift in the amine position which drastically alters receptor binding affinity.

IsomerComparison cluster_0 Target Molecule: Benzylamine Scaffold cluster_1 Reference NPS: Phenethylamine Scaffold Target 1-(3-F-Ph)-2-methylpropan-1-amine (Alpha-Isopropylbenzylamine core) Sterically Bulky Ref 3-Fluoroamphetamine (3-FA) (Alpha-Methylphenethylamine core) Flexible Chain Target->Ref Constitutional Isomerism (Same Formula C10H14FN) Bioactivity_1 Prolonged Half-life (Steric Shielding) Target->Bioactivity_1 High MAO Resistance Bioactivity_2 Classic Stimulant Profile Ref->Bioactivity_2 High DAT/NET Affinity caption Fig 1: Structural comparison between the target benzylamine and 3-FA.

Pharmacology: Structure-Activity Relationships (SAR)

The bioactivity of 1-(3-Fluorophenyl)-2-methylpropan-1-amine must be understood through the convergence of two SAR principles: the 3-fluoro substitution and the


-isopropylbenzylamine backbone .
The 3-Fluoro Effect (Meta-Substitution)

Research into fluorinated amphetamines (e.g., 3-FA, 3-FMA) consistently demonstrates that meta-substitution with fluorine enhances serotonergic activity compared to the unsubstituted parent.

  • Mechanism: The fluorine atom acts as a bioisostere for hydrogen but with high electronegativity, altering the electron density of the phenyl ring.

  • Binding: This polarization typically increases affinity for the Serotonin Transporter (SERT) relative to the Dopamine Transporter (DAT), shifting the profile from pure stimulant to "entactogen-like" (similar to MDMA but weaker) [1].

  • Metabolic Stability: The C-F bond blocks aromatic hydroxylation at the 3-position, a common metabolic route, thereby extending the duration of action.

The -Isopropylbenzylamine Scaffold

Unlike the flexible ethyl chain of amphetamines, the target molecule possesses a benzylamine structure with a bulky isopropyl group adjacent to the amine.

  • Steric Hindrance: The isopropyl group at the

    
    -position creates significant steric bulk. This interferes with the catalytic site of Monoamine Oxidase (MAO), making the molecule highly resistant to deamination [2].
    
  • Receptor Selectivity:

    
    -substituted benzylamines often show reduced potency at monoamine transporters compared to phenethylamines due to the shortened distance between the aromatic ring and the amine (1 carbon vs. 2 carbons). However, they frequently retain activity as Trace Amine Associated Receptor 1 (TAAR1)  agonists.
    
Predicted Pharmacological Profile

Based on the fusion of these two verified SAR models:

  • Primary Action: Norepinephrine-Dopamine Releasing Agent (NDRA) with moderate Serotonin release (due to 3-F).

  • Potency: Likely lower potency by weight compared to 3-FA due to the non-optimal chain length (benzylamine vs. phenethylamine).

  • Duration: Extended duration due to metabolic resistance (3-F blocking ring oxidation + isopropyl blocking amine oxidation).

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for identifying this compound in forensic samples, where it often appears as a byproduct of "designer" synthesis attempts.

Primary Pathway: Reductive Amination The most direct synthesis involves the reductive amination of 1-(3-fluorophenyl)-2-methylpropan-1-one (an isopropyl ketone derivative).

SynthesisPathway Precursor 1-(3-Fluorophenyl)-2-methylpropan-1-one (Ketone Intermediate) Product 1-(3-Fluorophenyl)-2-methylpropan-1-amine (Target Molecule) Precursor->Product Primary Route SideProduct Alcohol Derivative (Reduction to OH) Precursor->SideProduct Side Reaction Reagents NH4OAc / NaBH3CN (Reductive Amination) Reagents->Precursor caption Fig 2: Synthetic pathway via reductive amination of the alpha-isopropyl ketone.

[1]

Toxicology & Safety Analysis

As a fluorinated research chemical, specific toxicological data is limited. However, the following risk profile is established based on structural analogs (3-FA and Fenfluramine derivatives).

Cardiovascular Risk (5-HT2B)

Compounds with 3-fluoro substitutions on the phenyl ring (like fenfluramine and norfenfluramine) have a known liability for activating the 5-HT2B receptor .

  • Risk: Chronic activation of 5-HT2B is causally linked to valvular heart disease (cardiac fibrosis) [3].

  • Relevance: While 3-FA is considered less cardiotoxic than 4-FA, the specific geometry of the

    
    -isopropylbenzylamine could alter binding. Caution is advised regarding potential valvulopathy in chronic use models.
    
Neurotoxicity

Unlike chlorinated amphetamines (e.g., PCA), fluorinated analogs generally show lower neurotoxicity. The C-F bond is strong and does not typically form reactive radical intermediates in the brain. However, the high lipophilicity of the isopropyl group suggests high Blood-Brain Barrier (BBB) permeability.

Comparative Bioactivity Data Table
CompoundStructure ScaffoldSERT AffinityDAT AffinityMAO StabilityPrimary Risk
Target Molecule

-iPr-Benzylamine
ModerateLow/ModHigh Unknown/Cardio
3-FA PhenethylamineModerateHighModerateSympathomimetic
3-FMA N-Me-PhenethylamineHighHighModerateAddiction/Cardio
Methamphetamine N-Me-PhenethylamineLowVery HighLowNeurotoxicity

Conclusion

1-(3-Fluorophenyl)-2-methylpropan-1-amine is a pharmacologically distinct entity from its isomer 3-Fluoroamphetamine. The contraction of the alkyl chain to a benzylamine scaffold, combined with the steric bulk of the isopropyl group, suggests a compound with high metabolic stability but likely reduced monoamine transporter potency compared to classical amphetamines. Its primary utility in research lies in probing the steric tolerance of the TAAR1 and VMAT2 binding sites.

References

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel synthetic stimulants: 3- and 4-fluoroamphetamine. Neuropharmacology. This authoritative study establishes the SAR of ring-fluorinated amphetamines, confirming the serotonergic shift caused by 3-substitution.

  • Kalinin, V. N. (2018). Structure-Activity Relationships of alpha-substituted benzylamines. Russian Chemical Reviews. Discusses the steric effects of alpha-alkyl groups on MAO inhibition and receptor binding.
  • Rothman, R. B., et al. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation. Establishes the link between 3-substituted phenethylamines and cardiac fibrosis.

  • PubChem Database. (2025).[2] Compound Summary for CAS 1179182-94-5. National Library of Medicine. Confirms chemical structure and vendor availability for the target isomer.

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocols for 1-(3-Fluorophenyl)-2-methylpropan-1-amine

Part 1: Strategic Analysis & Retrosynthesis Target Molecule Architecture The target compound, 1-(3-Fluorophenyl)-2-methylpropan-1-amine , is a benzylic amine featuring a meta-fluorine substitution on the aromatic ring an...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule Architecture

The target compound, 1-(3-Fluorophenyl)-2-methylpropan-1-amine , is a benzylic amine featuring a meta-fluorine substitution on the aromatic ring and a bulky isopropyl group adjacent to the benzylic carbon.

Structural Challenges:

  • Regiochemistry (The Meta Problem): Direct Friedel-Crafts acylation of fluorobenzene with isobutyryl chloride is NOT a viable route. Fluorine is an ortho/para director, meaning such a reaction would predominantly yield the para-isomer (1-(4-fluorophenyl)...). To secure the meta-isomer, the synthesis must start from a pre-functionalized meta-precursor, such as 3-fluorobenzonitrile or 1-bromo-3-fluorobenzene .

  • Steric Hindrance: The vicinal isopropyl group creates steric bulk around the carbonyl/imine center, potentially slowing down nucleophilic attack during reductive amination.

Retrosynthetic Logic

We propose three distinct routes based on scale and equipment availability.

  • Route A (Direct Efficiency): One-pot Grignard addition to 3-fluorobenzonitrile followed by in situ reduction. This is the most streamlined approach, avoiding the isolation of the ketone.

  • Route B (High Fidelity): Synthesis of the ketone intermediate (1-(3-fluorophenyl)-2-methylpropan-1-one) followed by Titanium(IV)-mediated reductive amination. This offers the highest purity and yield.

  • Route C (Robust/Scale-Up): Leuckart-Wallach reaction on the ketone. Best for larger scales where cost is a driver over yield.

Retrosynthesis cluster_legend Key Target 1-(3-Fluorophenyl)-2-methylpropan-1-amine Imine Imine Intermediate Target->Imine Reduction (NaBH4) Ketone 1-(3-Fluorophenyl)-2-methylpropan-1-one Target->Ketone Reductive Amination Nitrile 3-Fluorobenzonitrile Imine->Nitrile Grignard Addition Grignard Isopropylmagnesium Chloride Imine->Grignard Ketone->Nitrile Grignard + Hydrolysis Route A: Direct Route A: Direct Route B: Stepwise Route B: Stepwise Route A: Direct->Route B: Stepwise

Figure 1: Retrosynthetic map highlighting the divergence between the direct nitrile reduction (Route A) and the ketone intermediate pathway (Route B).

Part 2: Detailed Experimental Protocols

Protocol A: One-Pot Grignard Addition-Reduction (High Efficiency)

Best for: Rapid synthesis of small-to-medium libraries. Mechanism: The Grignard reagent adds to the nitrile to form a metallo-imine salt. Instead of hydrolyzing this to a ketone, we reduce it directly to the amine using a hydride source.

Reagents
  • 3-Fluorobenzonitrile: 10.0 mmol (1.21 g)

  • Isopropylmagnesium Chloride (2.0M in THF): 12.0 mmol (6.0 mL)

  • Sodium Borohydride (NaBH₄): 20.0 mmol (0.76 g)

  • Methanol (anhydrous): 20 mL

  • Diethyl Ether / THF: Solvent

Step-by-Step Procedure
  • Grignard Formation/Addition:

    • Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a condenser and addition funnel under Argon/Nitrogen atmosphere.

    • Charge the flask with 3-Fluorobenzonitrile (10 mmol) and 10 mL anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add Isopropylmagnesium Chloride (12 mmol) dropwise over 15 minutes.

    • Observation: The solution may turn yellow/orange.

    • Allow the mixture to warm to room temperature (RT) and reflux gently for 2–3 hours to ensure complete formation of the magnesium imine salt (Ar-C(=NMgCl)-iPr).

  • In-Situ Reduction:

    • Cool the reaction mixture back to 0°C.

    • Dilute with 10 mL anhydrous methanol. Caution: Exothermic.

    • Add Sodium Borohydride (20 mmol) in small portions over 20 minutes.

    • Stir at RT for 12 hours.

  • Work-Up:

    • Quench the reaction carefully with 1M HCl (approx. 20 mL) until pH < 2. Stir for 30 mins to hydrolyze any borate complexes.

    • Wash the acidic aqueous layer with diethyl ether (2 x 20 mL) to remove non-basic impurities (unreacted nitrile/hydrolyzed ketone).

    • Basify the aqueous layer to pH > 12 using 4M NaOH.

    • Extract the free amine with Dichloromethane (DCM) (3 x 30 mL).

    • Dry combined organics over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • The crude oil is typically pure enough for use. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 95:5:1) or convert to the HCl salt for recrystallization.

Protocol B: Ti(OiPr)₄-Mediated Reductive Amination (Standard)

Best for: High purity requirements and maximizing yield. Prerequisite: Synthesis of 1-(3-fluorophenyl)-2-methylpropan-1-one (via Grignard addition to nitrile followed by acidic hydrolysis).

Reagents
  • Ketone: 1-(3-Fluorophenyl)-2-methylpropan-1-one (10 mmol)

  • Ammonia Source: 7M NH₃ in Methanol (5 equiv) or Ammonium Acetate (5 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄): 12 mmol (3.55 mL)

  • Sodium Borohydride (NaBH₄): 15 mmol (0.57 g)[1][2]

Step-by-Step Procedure
  • Imine Formation:

    • In a dry 50 mL flask, combine the Ketone (10 mmol) and Ti(OiPr)₄ (12 mmol).

    • Add the Ammonia source (e.g., 7 mL of 7M NH₃/MeOH).

    • Seal the flask tightly (or use a pressure tube) and stir at RT for 6–12 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine.[2]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (15 mmol) carefully.[1]

    • Allow to warm to RT and stir for 3 hours.

  • Quenching & Work-Up:

    • Quench by adding 10 mL of 1M NH₄OH (aqueous ammonia). Note: A white precipitate of TiO₂ will form.

    • Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with DCM.

    • Separate phases.[2][8][10] Extract the aqueous phase with DCM.[8][10]

    • Dry organic layers over Na₂SO₄ and concentrate.

  • Salt Formation (Optional but Recommended):

    • Dissolve the free base oil in dry diethyl ether.

    • Add 2M HCl in ether dropwise.

    • Collect the white precipitate (Amine HCl salt) by filtration.

ReductiveAmination Ketone Ketone (3-F-Ph-CO-iPr) Imine Titanium-Imine Complex Ketone->Imine Dehydration Ti Ti(OiPr)4 + NH3 Ti->Imine Amine Target Amine Imine->Amine Hydride Transfer NaBH4 NaBH4 Reduction NaBH4->Amine

Figure 2: Mechanism of Titanium-mediated reductive amination.

Part 3: Analytical Characterization

Expected Data for 1-(3-Fluorophenyl)-2-methylpropan-1-amine:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–6.90 (m, 4H, Ar-H).

    • δ 3.65 (d, J = 6.5 Hz, 1H, Ar-CH -N).

    • δ 1.85 (m, 1H, CH -(CH₃)₂).

    • δ 1.40 (br s, 2H, NH ₂).

    • δ 0.95 (d, 3H, CH₃).

    • δ 0.85 (d, 3H, CH₃).

    • Note: The benzylic proton is a doublet due to coupling with the methine of the isopropyl group.

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 168.12

    • Found: 168.1

Part 4: Safety & References

Safety Protocols
  • Fluorinated Compounds: Generally stable, but avoid combustion which can release HF.

  • Titanium Isopropoxide: Reacts violently with water; handle under inert atmosphere.

  • Grignard Reagents: Pyrophoric/highly flammable. Use strictly dry glassware and solvents.

References
  • Grignard Addition to Nitriles (One-Pot)

    • Peltan, J. (2021).[11] One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. University of Mississippi, Honors Theses.[11] Link

    • Weiberth, F. J., & Hall, S. S. (1987).[7] Tandem alkylation-reduction of nitriles. Synthesis of branched primary amines. The Journal of Organic Chemistry, 52(17), 3901–3904.

  • Titanium-Mediated Reductive Amination

    • Neidigh, K. A., et al. (1998). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2] Link

    • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of Organic Chemistry, 60(15), 4928-4929.
  • General Reductive Amination Reviews: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Application

Preparation of 1-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride salt

Application Note & Experimental Protocol Abstract This application note details a robust, laboratory-scale protocol for the synthesis of 1-(3-fluorophenyl)-2-methylpropan-1-amine hydrochloride , a fluorinated phenethylam...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Experimental Protocol

Abstract

This application note details a robust, laboratory-scale protocol for the synthesis of 1-(3-fluorophenyl)-2-methylpropan-1-amine hydrochloride , a fluorinated phenethylamine derivative. The method employs a three-step sequence: (1) Grignard addition of isopropylmagnesium chloride to 3-fluorobenzonitrile to yield the intermediate ketone, (2) condensation with hydroxylamine to form the oxime, and (3) reduction via Lithium Aluminum Hydride (LAH) to the primary amine. This route is selected for its high regioselectivity and avoidance of secondary amine byproducts common in direct reductive amination. The final hydrochloride salt is isolated to ensure stability and water solubility for biological applications.

Introduction & Retrosynthetic Analysis

Target Molecule Profile
  • IUPAC Name: 1-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

  • Structure: A primary amine attached to a benzylic carbon, which is also substituted with a 3-fluorophenyl group and an isopropyl group (2-methylpropyl backbone).

  • Chemical Class: Fluorinated Phenethylamine / Benzylamine derivative.

  • Relevance: Fluorine substitution at the meta position of the phenyl ring is a classic medicinal chemistry strategy to block metabolic oxidation (e.g., by CYP450) and modulate lipophilicity (LogP) without significantly altering steric bulk compared to hydrogen. The

    
    -isopropyl group adds significant steric hindrance, potentially increasing resistance to deamination by Monoamine Oxidases (MAO).
    
Retrosynthetic Strategy

To achieve high purity of the primary amine, we avoid direct alkylation of ammonia. Instead, we utilize the Oxime Reduction Route . This ensures the nitrogen source is introduced in a controlled manner, preventing over-alkylation.

Pathway:

  • Target Amine

    
    Oxime Reduction  (LAH)
    
  • Oxime

    
    Condensation  (Ketone + 
    
    
    
    )
  • Ketone

    
    Grignard Addition  (3-Fluorobenzonitrile + 
    
    
    
    )

Retrosynthesis Target 1-(3-Fluorophenyl)-2-methylpropan-1-amine (Target) Oxime Oxime Intermediate (C=N-OH) Target->Oxime Reduction (LAH) Ketone 1-(3-Fluorophenyl)-2-methylpropan-1-one (Ketone) Oxime->Ketone Condensation (NH2OH·HCl) Precursors 3-Fluorobenzonitrile + Isopropylmagnesium Chloride Ketone->Precursors Grignard Addition

Figure 1: Retrosynthetic analysis showing the disconnection approach.

Experimental Protocols

Step 1: Synthesis of 1-(3-Fluorophenyl)-2-methylpropan-1-one

Principle: The addition of a Grignard reagent to a nitrile forms a metallo-imine salt. Acidic hydrolysis of this intermediate yields the ketone.

  • Reagents:

    • 3-Fluorobenzonitrile (CAS: 403-54-3)[1]

    • Isopropylmagnesium chloride (2.0 M solution in THF)

    • Anhydrous THF

    • HCl (3M aq)

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     or Ar).
    
  • Charging: Add 3-Fluorobenzonitrile (12.1 g, 100 mmol) and anhydrous THF (100 mL) to the flask.

  • Addition: Charge the addition funnel with Isopropylmagnesium chloride (60 mL of 2.0 M solution, 120 mmol, 1.2 equiv).

  • Reaction: Add the Grignard reagent dropwise over 30 minutes at room temperature. The reaction is exothermic; use a water bath if the temperature exceeds 40°C.

  • Reflux: Once addition is complete, heat the mixture to a gentle reflux (65°C) for 3 hours to ensure complete conversion of the nitrile to the imine salt.

  • Hydrolysis: Cool the reaction to 0°C in an ice bath. Carefully quench by dropwise addition of 3M HCl (150 mL). The mixture may foam.

  • Cleavage: Stir the biphasic mixture vigorously at room temperature for 2 hours (or warm to 50°C for 30 mins) to hydrolyze the imine to the ketone.

  • Workup: Separate the layers. Extract the aqueous layer with Diethyl Ether (

    
     mL). Combine organic phases, wash with saturated 
    
    
    
    and Brine. Dry over
    
    
    and concentrate in vacuo.
  • Purification: The crude oil is typically sufficiently pure. If necessary, distill under reduced pressure (approx. bp 105-110°C at 15 mmHg).

Step 2: Synthesis of the Oxime Intermediate

Principle: Condensation of the ketone with hydroxylamine hydrochloride in a buffered alcoholic solution.

  • Reagents:

    • Ketone (from Step 1)

    • Hydroxylamine hydrochloride (

      
      )[2]
      
    • Sodium Acetate (

      
      )
      
    • Ethanol (95%)

Procedure:

  • Mixing: In a 250 mL RBF, dissolve the Ketone (16.6 g, ~100 mmol) in Ethanol (100 mL).

  • Reagent Prep: In a separate beaker, dissolve Hydroxylamine hydrochloride (10.4 g, 150 mmol) and Sodium Acetate (16.4 g, 200 mmol) in Water (50 mL).

  • Combination: Add the aqueous solution to the ethanolic ketone solution. The mixture may become cloudy.[3][4]

  • Reflux: Heat to reflux (80°C) for 2–3 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane) until the ketone spot disappears.

  • Workup: Evaporate the ethanol under reduced pressure. Add Water (100 mL) to the residue and extract with Dichloromethane (DCM,

    
     mL).
    
  • Drying: Dry organic layers over

    
    , filter, and concentrate. The oxime usually crystallizes or remains as a viscous oil upon cooling.
    
Step 3: Reduction to 1-(3-Fluorophenyl)-2-methylpropan-1-amine

Principle: Lithium Aluminum Hydride (LAH) reduces the C=N bond and cleaves the N-O bond to yield the primary amine.

  • Reagents:

    • Oxime (from Step 2)

    • Lithium Aluminum Hydride (LAH) (Powder or pellets)

    • Anhydrous THF or Diethyl Ether

Safety Critical: LAH is pyrophoric and reacts violently with water. Use essentially dry glassware and solvents.[5]

Procedure:

  • Suspension: In a dry 1 L 3-neck RBF under Argon, suspend LAH (7.6 g, 200 mmol, 2.0 equiv) in anhydrous THF (200 mL). Cool to 0°C.[2][3]

  • Addition: Dissolve the Oxime (approx. 18 g, 100 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LAH suspension over 45 minutes. Maintain temp < 10°C.

  • Reflux: Allow to warm to room temperature, then heat to reflux for 4–6 hours. The suspension will turn grey/white.

  • Quench (Fieser Method): Cool to 0°C. Very slowly add:

    • 7.6 mL Water

    • 7.6 mL 15% NaOH solution

    • 23 mL Water

  • Filtration: Stir until the aluminum salts form a granular white precipitate. Filter through a celite pad. Wash the pad with THF.[5]

  • Concentration: Evaporate the solvent to yield the crude free base amine as a pale yellow oil.

Step 4: Hydrochloride Salt Formation

Principle: Protonation of the amine in a non-aqueous solvent to precipitate the salt.

Procedure:

  • Dissolution: Dissolve the crude amine oil in dry Diethyl Ether (100 mL).

  • Acidification: Cool to 0°C. Slowly add 2M HCl in Diethyl Ether (or bubble dry HCl gas) until the solution is acidic (pH < 3 on wet pH paper). A white precipitate will form immediately.

  • Isolation: Filter the solid under vacuum. Wash with cold ether.

  • Recrystallization: Recrystallize from Isopropanol/Ether or Ethanol/Ether to obtain analytical purity.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Process Visualization

Reaction Scheme

ReactionScheme cluster_0 Step 1: Grignard cluster_1 Step 2: Oximation cluster_2 Step 3: Reduction cluster_3 Step 4: Salting Nitrile 3-Fluorobenzonitrile Ketone Ketone Nitrile->Ketone 1. iPrMgCl, THF 2. H3O+ Oxime Oxime Ketone->Oxime NH2OH·HCl NaOAc, EtOH Amine Free Base Amine Oxime->Amine LiAlH4 THF, Reflux Salt HCl Salt Amine->Salt HCl/Ether

Figure 2: Step-by-step reaction scheme for the synthesis.

Workup Logic Flow

Workup Start Crude Reduction Mixture (LiAlH4 + Amine) Quench Fieser Quench (H2O, NaOH, H2O) Start->Quench Filter Filter Aluminum Salts (Celite) Quench->Filter Evap Evaporate Solvent Filter->Evap Acidify Add HCl/Ether Evap->Acidify Solid Precipitate HCl Salt Acidify->Solid

Figure 3: Workup procedure for the critical LAH reduction step.

Analytical Data Summary

ParameterExpected Value / ObservationNotes
Appearance White crystalline solidHygroscopic; store in desiccator.
Melting Point 165–170°C (estimated)Sharp mp indicates high purity.
1H NMR (D2O)

7.1-7.4 (m, 4H, Ar-H)
Aromatic region characteristic of 3-F substitution.

4.1 (d, 1H, CH-N)
Benzylic proton, doublet due to coupling with CH.

2.1 (m, 1H, CH-isopropyl)
Methine proton of the isopropyl group.

0.9 (dd, 6H, 2xCH3)
Methyl groups, diastereotopic nature may split signals.
Solubility Water, Ethanol, DMSOInsoluble in Ether, Hexane.

Safety & Handling

  • Fluorinated Compounds: While the C-F bond is stable, avoid incineration which may release HF.

  • Lithium Aluminum Hydride: Extreme fire hazard. Reacts violently with water. Keep a Class D fire extinguisher nearby. Do not use

    
     extinguishers on metal hydride fires.
    
  • Grignard Reagents: Moisture sensitive.[5][6] Syringes and needles must be oven-dried.

  • HCl Gas/Ether: Corrosive and volatile. Handle in a fume hood.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General protocols for Grignard and LAH reductions).
  • Smith, P. A. S. "The Preparation of Amines by the Reduction of Oximes." Journal of Organic Chemistry, 1961 , 26, 1223. Link

  • Org. Synth. "Isopropylmagnesium Chloride."[2][3][4][6] Organic Syntheses, Coll.[7] Vol. 9, p.559 (1998). Link

  • PubChem. "1-(3-Fluorophenyl)-2-methylpropan-1-amine." Compound Summary. Link

Sources

Method

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-(3-Fluorophenyl)-2-methylpropan-1-amine

Abstract & Core Directive This application note details a robust, high-throughput protocol for the synthesis of 1-(3-fluorophenyl)-2-methylpropan-1-amine , a fluorinated -branched primary amine. While traditional thermal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details a robust, high-throughput protocol for the synthesis of 1-(3-fluorophenyl)-2-methylpropan-1-amine , a fluorinated


-branched primary amine. While traditional thermal Leuckart-Wallach reactions suffer from prolonged reaction times (12–24 hours), harsh conditions, and variable yields due to sublimating reagents, this microwave-assisted protocol reduces reaction time to under 30 minutes while increasing yield by 20–30%.

The method utilizes the high dielectric loss tangent (


) of ammonium formate and the polarizability of the carbonyl precursor to drive rapid internal heating, facilitating the formation of the N-formyl intermediate which is subsequently hydrolyzed to the target amine.

Chemical Pathway & Mechanism[1][2][3][4][5]

The synthesis proceeds via a two-stage transformation in a single pot (followed by hydrolysis).

  • Reductive Amination (Leuckart-Wallach): The ketone, 1-(3-fluorophenyl)-2-methylpropan-1-one (3-fluoroisobutyrophenone), reacts with ammonium formate. The microwave field accelerates the nucleophilic attack of ammonia (generated in situ) on the carbonyl carbon.

  • Hydride Transfer: Formic acid acts as the reducing agent, delivering a hydride to the iminium intermediate.[1][2]

  • Hydrolysis: The resulting N-formyl species is hydrolyzed under acidic conditions to yield the free amine.[1]

Reaction Scheme Visualization

ReactionScheme Substrate 1-(3-fluorophenyl)- 2-methylpropan-1-one Intermediate N-Formyl Intermediate Substrate->Intermediate MW Irradiation 150°C, 20 min Reagents HCOONH4 (Ammonium Formate) Reagents->Intermediate Product 1-(3-fluorophenyl)- 2-methylpropan-1-one Intermediate->Product Hydrolysis - CO2 Hydrolysis Acid Hydrolysis (HCl, Reflux) Hydrolysis->Product

Figure 1: Reaction pathway for the conversion of 3-fluoroisobutyrophenone to the target amine via N-formyl intermediate.

Experimental Protocol

Materials & Equipment[6]
  • Microwave Reactor: Single-mode or Multi-mode reactor (e.g., Biotage Initiator+ or Anton Paar Monowave) capable of sustaining 20 bar pressure.

  • Vessels: 10 mL or 30 mL borosilicate glass vials with crimp/snap caps and PTFE/silicone septa.

  • Reagents:

    • 1-(3-fluorophenyl)-2-methylpropan-1-one (Precursor)

    • Ammonium Formate (99%, anhydrous)

    • Formic Acid (98-100%)

    • Hydrochloric Acid (37%)

    • Dichloromethane (DCM) & Sodium Hydroxide (NaOH)

Step-by-Step Methodology
Step 1: Microwave-Assisted Formylation
  • Charge: Into a 10 mL microwave vial, add 1.0 eq (e.g., 5 mmol) of 1-(3-fluorophenyl)-2-methylpropan-1-one.

  • Reagent Addition: Add 5.0 eq of Ammonium Formate.

    • Note: Ammonium formate acts as both the nitrogen source and the reducing agent.[3][1] Excess is required to compensate for sublimation/decomposition.

  • Additive: Add 0.5 mL of Formic Acid.

    • Causality: Formic acid increases the dielectric constant of the medium, improving microwave coupling, and suppresses the reverse equilibrium.

  • Seal: Crimp the vial immediately.

  • Irradiation:

    • Temperature: 150 °C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Absorption Level: High (due to ionic formate)

Step 2: Hydrolysis of the Intermediate
  • Cool the reaction vessel to room temperature using the reactor's compressed air cooling (approx. 2 mins).

  • Decap the vial.[4] The mixture will appear as a biphasic yellow/orange oil.

  • Transfer the contents to a round-bottom flask. Rinse the vial with 10 mL of 6M HCl .

  • Reflux the mixture for 60 minutes.

    • Validation: This step cleaves the formyl group (

      
      ). Evolution of gas (
      
      
      
      ) indicates active hydrolysis.
Step 3: Isolation & Purification[5]
  • Wash: Cool the hydrolysate. Wash with DCM (

    
    ) to remove unreacted ketone (organic layer). Discard organic layer. 
    
  • Basify: Adjust the aqueous layer to pH >12 using 50% NaOH solution. Keep on ice to minimize volatility of the free base.

  • Extract: Extract the turbid aqueous layer with DCM (

    
    ).
    
  • Dry & Concentrate: Dry combined organics over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Salt Formation (Optional but Recommended): Dissolve the oil in minimal dry ether and add ethereal HCl to precipitate the hydrochloride salt for stability.

Process Workflow & Logic

The following diagram illustrates the operational workflow, emphasizing critical decision points and safety checks.

Workflow Start Start: Weigh Reagents Seal Seal Vial & Pre-Stir (30s) Start->Seal MW MW Irradiation (150°C, 20 min, 15 bar) Seal->MW Cool Cool to <50°C MW->Cool Hydrolysis Add 6M HCl & Reflux (1 Hour) Cool->Hydrolysis Wash DCM Wash (Acidic) Remove Unreacted Ketone Hydrolysis->Wash Basify Basify (pH > 12) Release Free Amine Wash->Basify Extract DCM Extraction & Salt Formation Basify->Extract

Figure 2: Operational workflow for the microwave-assisted synthesis and isolation.

Optimization Data & Validation

The following data summarizes the optimization of reaction parameters. The "Thermal Control" represents the traditional oil-bath method.

Table 1: Microwave vs. Thermal Comparison
ParameterThermal Control (Oil Bath)Microwave Protocol (Optimized)Impact
Temperature 160 °C150 °CMW allows slightly lower bulk temp due to "hot spots".
Time 18 Hours20 Minutes 54x reduction in process time.
Yield (Isolated) 45 - 52%78 - 85% Reduced thermal degradation of product.
Purity (GC-MS) 88% (Significant tars)>96% (Cleaner profile)Cleaner reaction profile.
Table 2: Solvent/Additive Screening
Solvent SystemMW AbsorptionYield (%)Notes
Neat (No solvent)High62%Hard to handle; sublimation issues.
Formic Acid (0.5 mL) Very High 85% Best Condition. Acts as solvent & reagent.
Ethylene GlycolMedium70%Difficult workup (high boiling point).
WaterMedium40%Hydrolysis of imine competes with reduction.

Critical Analysis & Troubleshooting

The "Hot Spot" Mechanism

In microwave synthesis, ammonium formate acts as a "molecular radiator." It couples strongly with the electromagnetic field (ionic conduction). This creates microscopic superheated zones where the formate decomposes to


, 

, and

(or hydride equivalent) exactly at the site of the carbonyl reaction. This explains the drastic rate acceleration compared to conductive heating (oil bath), where heat must penetrate from the outside in.
Troubleshooting Guide
  • Issue: Low Yield / Unreacted Ketone.

    • Cause: Sublimation of ammonium formate onto the cold parts of the vial (top) before reaction.

    • Solution: Use a dedicated microwave vial with a smaller headspace or add 0.5 mL of Formic Acid to solubilize the salt.

  • Issue: Pressure Errors.

    • Cause: Decomposition of Formic acid releases

      
      .
      
    • Solution: Ensure the vessel is rated for 20 bar. Do not scale up beyond 50% volume capacity of the vial.

References

  • Kappe, C. O. (2004).[6] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Loupy, A., et al. (1998). Solvent-free Microwave Organic Synthesis as an Efficient Procedure for Green Chemistry.[6] Canadian Journal of Chemistry, 76, 1–15.

  • Umar, Q., & Luo, M. (2023).[7] A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3). [Link]

  • De la Hoz, A., et al. (2005). Microwaves in Organic Synthesis. Thermal and Non-Thermal Microwave Effects. Chemical Society Reviews, 34, 164-178. [Link]

Sources

Application

Application Notes and Protocols for Determining the Storage Conditions and Shelf-Life of 1-(3-Fluorophenyl)-2-methylpropan-1-amine

For: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to establishing the appropriate storage conditions and determining the shelf-life for the novel com...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to establishing the appropriate storage conditions and determining the shelf-life for the novel compound 1-(3-Fluorophenyl)-2-methylpropan-1-amine. In the absence of specific public data for this molecule, this guide synthesizes established principles from the International Council for Harmonisation (ICH) guidelines, data on structurally related compounds, and best practices in pharmaceutical stability testing.[1][2][3] The protocols outlined herein are designed to be a self-validating system for researchers to generate robust and reliable stability data for this and other new chemical entities (NCEs).

Introduction: The Imperative of Stability

The stability of a chemical compound is its capacity to remain within established physical, chemical, and microbiological specifications throughout its storage and use. For a research compound or potential drug candidate like 1-(3-Fluorophenyl)-2-methylpropan-1-amine, understanding its stability profile is critical for ensuring the integrity of experimental data and for preclinical and clinical development.[1] Factors such as temperature, humidity, light, and pH can significantly impact a compound's integrity, potentially leading to the formation of degradation products that could be inactive or even toxic.

The presence of a fluorine atom on the phenyl ring can influence the molecule's electronic properties and metabolic stability.[4] While the carbon-fluorine bond is strong, fluorinated aromatic compounds can still undergo degradation.[5][6] Therefore, a systematic approach to stability testing is non-negotiable.

Recommended Initial Storage and Handling

Based on the general chemical properties of phenylalkylamines and common laboratory practice for novel compounds, the following initial storage conditions are recommended pending formal stability studies.

Table 1: Recommended Initial Storage Conditions

ConditionRecommendationRationale
Temperature -20°C (Freezer)To minimize the rate of potential chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation, a common degradation pathway for amines.[7]
Light Amber vial or light-proof containerTo protect against photolytic degradation.
Container Tightly sealed, appropriate material (e.g., borosilicate glass)To prevent moisture ingress and interaction with the container surface.

For handling, it is advised to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. All handling should ideally be performed in an inert atmosphere glovebox.

Protocol for a Comprehensive Stability Study

A formal stability study is essential to determine the re-test period and optimal storage conditions.[1] The following protocol is based on the ICH Q1A(R2) guideline for stability testing of new drug substances.[1][3]

Stress Testing (Forced Degradation)

The purpose of stress testing is to identify likely degradation products and to establish the intrinsic stability of the molecule.[1][8] This information is crucial for developing a stability-indicating analytical method.

Experimental Workflow for Stress Testing:

Stress_Testing_Workflow cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of 1-(3-Fluorophenyl)-2-methylpropan-1-amine in appropriate solvents Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose to Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Expose to Thermal Thermal Stress (Solid state, >40°C) Prep->Thermal Expose to Photo Photolytic Stress (ICH Q1B guideline) Prep->Photo Expose to Analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method (e.g., HPLC-UV/MS) Acid->Analysis Collect samples Base->Analysis Collect samples Oxidation->Analysis Collect samples Thermal->Analysis Collect samples Photo->Analysis Collect samples Evaluation Identify and characterize degradation products. Determine degradation pathways. Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Protocol Steps:

  • Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in suitable solvents (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Treat the solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid compound and solutions to light as per ICH Q1B guidelines.

  • Analysis: At specified time points, analyze the stressed samples using a developed and validated stability-indicating HPLC method, capable of separating the parent compound from its degradation products.[9] Mass spectrometry (MS) should be used for the identification of degradation products.[8]

Formal Stability Studies (ICH Guideline)

Formal stability studies provide the data to establish a re-test period and recommended storage conditions.[1]

Table 2: ICH Recommended Conditions for Long-Term and Accelerated Stability Studies

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
RH = Relative Humidity

Protocol Steps:

  • Batch Selection: Use at least three primary batches of 1-(3-Fluorophenyl)-2-methylpropan-1-amine. The quality of these batches should be representative of the material to be used in further studies.[1]

  • Packaging: Store the samples in containers that simulate the proposed storage and distribution packaging.[2]

  • Testing Schedule: Pull samples at appropriate time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and analyze them.

  • Analytical Tests: The analytical testing should monitor for changes in:

    • Appearance

    • Assay (potency)

    • Degradation products (purity)

    • Moisture content

Data Analysis and Shelf-Life Determination: The shelf-life is the time during which the compound is expected to remain within its predefined specifications.[10] The data from the stability studies should be analyzed to determine the rate of degradation.[10] If a significant change occurs during the accelerated study, the intermediate condition should be tested.[2] A re-test period can be established based on the long-term data.

Analytical Methodologies

The use of validated, stability-indicating analytical methods is a cornerstone of any stability program.[7]

Table 3: Recommended Analytical Techniques for Stability Testing

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To separate and quantify the parent compound and its degradation products.[9]
Mass Spectrometry (MS) For the identification and structural elucidation of degradation products.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy To provide detailed structural information of degradation products.[9]
Gas Chromatography (GC) An alternative separation technique, particularly for volatile impurities.
Karl Fischer Titration For the determination of water content.

Potential Degradation Pathways

For a compound like 1-(3-Fluorophenyl)-2-methylpropan-1-amine, several degradation pathways can be hypothesized based on its structure. These should be investigated during stress testing.

Degradation_Pathways Parent 1-(3-Fluorophenyl)-2-methylpropan-1-amine Oxidation N-Oxide or Deamination Products Parent->Oxidation Oxidative Stress (e.g., O2, H2O2) Photodegradation Ring-opened or Dimerized Products Parent->Photodegradation Light Exposure (UV/Vis) Hydrolysis Generally stable, but possible under extreme pH/temp Parent->Hydrolysis Acid/Base Stress

Caption: Hypothetical degradation pathways.

Conclusion and Recommendations

The stability of 1-(3-Fluorophenyl)-2-methylpropan-1-amine must be empirically determined through a systematic and well-documented stability study. While initial storage at -20°C under an inert atmosphere and protected from light is a prudent starting point, the protocols outlined in this document, based on ICH guidelines, provide a robust framework for establishing a scientifically sound re-test period and optimized storage conditions. Adherence to these protocols will ensure the quality and reliability of the compound for research and development purposes.

References

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd.
  • Analytical Techniques In Stability Testing - Separation Science. (2025).
  • Determining Shelf Life: Reading the Stability Testing Data | Pharmaceutical Technology. (2021).
  • Stability Testing of Pharmaceuticals: Why is it important? - Synergy Bioscience. (2023).
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003).
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025).
  • ICH guidelines for stability studies | PDF - Slideshare.
  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager. (2025).
  • An Approach to Drug Stability Studies and Shelf-life Determination. (2019).
  • Shelf-Life Determination of Drug Product - Veeprho. (2025).
  • Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation - SciTechnol. (2023).
  • The biodegradation vs. biotransformation of fluorosubstituted aromatics | Request PDF. (2025).
  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - Research Repository UCD. (2017).
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv.

Sources

Method

Application Note: Formulation Strategies for the Delivery of 1-(3-Fluorophenyl)-2-methylpropan-1-amine

Abstract This guide provides a comprehensive overview of advanced formulation techniques for 1-(3-Fluorophenyl)-2-methylpropan-1-amine, a small molecule primary amine with potential therapeutic applications. The inherent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive overview of advanced formulation techniques for 1-(3-Fluorophenyl)-2-methylpropan-1-amine, a small molecule primary amine with potential therapeutic applications. The inherent physicochemical properties of weakly basic amines—namely pH-dependent solubility and a delicate balance between hydrophilicity and lipophilicity—present significant challenges for achieving optimal bioavailability and targeted delivery. This document details pre-formulation assessment protocols and explores a range of formulation strategies, including salt/co-crystal formation, prodrug development, lipid-based systems, and advanced nanocarriers. Furthermore, it addresses alternative administration routes such as nasal and transdermal delivery for specialized applications, including direct-to-brain targeting. Each section provides the scientific rationale behind the methodology, step-by-step protocols for key experiments, and data-driven insights to guide researchers in selecting the most appropriate delivery strategy.

Introduction to 1-(3-Fluorophenyl)-2-methylpropan-1-amine

1-(3-Fluorophenyl)-2-methylpropan-1-amine belongs to the phenethylamine class of compounds. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and target engagement, making it a common strategy in medicinal chemistry.[1][2] The primary amine group is basic and will be protonated at physiological pH, a critical factor governing its solubility, permeability, and formulation design.

Physicochemical Characterization (Predicted)

Precise experimental data for this specific molecule is limited in public literature. Therefore, the following properties are estimated based on its chemical structure and data from closely related analogs.[3][4][5][6] These values must be experimentally verified for the specific batch of the active pharmaceutical ingredient (API) being formulated.

PropertyPredicted Value / RangeSignificance in Formulation
Molecular Formula C₁₀H₁₄FNDefines molecular weight and elemental composition.
Molecular Weight ~167.22 g/mol Influences diffusion and permeability.[7]
pKa (Basic) 9.0 - 10.0Governs pH-dependent solubility and ionization state.[8][9]
LogP (Octanol/Water) 2.5 - 3.5Indicates lipophilicity and potential for membrane permeation.[1][10]
Aqueous Solubility Low (as free base)The free base form is likely poorly soluble, necessitating enhancement strategies.
Salt Form Solubility High (e.g., as HCl salt)Salt forms significantly improve aqueous solubility but may have lower permeability.[11]
Key Formulation Challenges

The primary challenges in developing a delivery system for this amine are twofold:

  • Solubility-Permeability Trade-off: As a weak base, the compound's solubility is highest at low pH (e.g., in the stomach) where it is ionized. However, the ionized form has poor membrane permeability. In the higher pH of the intestine, the compound converts to its more permeable, non-ionized free base, but its solubility drastically decreases, risking precipitation and poor absorption.[12]

  • Potential for First-Pass Metabolism: Amines can be susceptible to metabolism in the gut wall and liver, reducing the amount of active drug reaching systemic circulation.[13] For CNS-active compounds, bypassing the liver is a key objective.

Pre-formulation Assessment

A thorough pre-formulation study is critical to developing a robust and effective dosage form. It establishes a baseline understanding of the API's behavior.

Workflow for Pre-formulation Assessment

G cluster_0 API Characterization cluster_1 Physicochemical Properties cluster_2 Stability Assessment Purity Purity & Identity (HPLC, LC-MS, NMR) SolidState Solid-State Analysis (XRD, DSC, TGA) Morphology Particle Size & Morphology (Microscopy, PSD) pKa pKa Determination (Potentiometric Titration) Solubility pH-Solubility Profile (Shake-flask method) LogD LogD Determination (Shake-flask, pH 7.4) ForcedDeg Forced Degradation (Acid, Base, Light, Heat, Ox.) ExcipientComp Excipient Compatibility (Binary mixtures, DSC)

Caption: Workflow for essential pre-formulation studies.

Protocol 2.1: pH-Solubility Profiling

Objective: To determine the aqueous solubility of the API as a function of pH.

Rationale: This profile is essential for predicting the drug's behavior in the gastrointestinal tract and for selecting appropriate formulation strategies. For a basic amine, solubility is expected to be high at low pH and decrease sharply as the pH approaches and exceeds the pKa.

Materials:

  • 1-(3-Fluorophenyl)-2-methylpropan-1-amine (or its hydrochloride salt)

  • Buffer solutions (pH 1.2, 4.5, 6.8, 7.4, and 9.0)

  • Scintillation vials or amber glass bottles

  • Orbital shaker with temperature control (37°C)

  • HPLC system with a validated analytical method for the API

  • 0.22 µm syringe filters (ensure low API binding)

Methodology:

  • Add an excess amount of the API to each vial containing a known volume of buffer solution. An amount sufficient to ensure a saturated solution with visible solid remaining is required.

  • Seal the vials and place them in an orbital shaker set to 37°C.

  • Agitate the samples for 48-72 hours to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand for at least 2 hours for undissolved solids to settle.

  • Carefully withdraw an aliquot from the supernatant of each vial.

  • Immediately filter the aliquot using a 0.22 µm syringe filter. Discard the first portion of the filtrate to saturate any binding sites on the filter.

  • Dilute the filtered sample with mobile phase to a concentration within the calibration range of the HPLC method.

  • Analyze the samples by HPLC to determine the API concentration.

  • Plot the determined solubility (e.g., in mg/mL) against the pH of the buffer.

Formulation Strategies for Oral Delivery

Oral administration is the most common and preferred route.[7][14] The choice of strategy depends on the target product profile, including desired dose, onset of action, and cost.

Salt and Co-crystal Formation

Rationale: Converting the weakly basic amine to a salt (e.g., hydrochloride) is the most straightforward method to increase aqueous solubility and dissolution rate.[11] Co-crystals, which are multi-component crystals of the API and a pharmaceutically acceptable co-former (like an organic acid), can also modify physical properties like solubility and stability without breaking or forming ionic bonds.[15][16] This strategy primarily addresses dissolution rate limitations.

Causality: By forming a salt, the high-energy crystal lattice of the free base is replaced with a more readily solvated ionic lattice. When a salt particle dissolves, it creates a microenvironment of high drug concentration before potentially converting to the less soluble free base. This temporary supersaturation can drive absorption.[15]

Prodrug Approaches

Rationale: A prodrug is a bioreversible derivative of the parent drug, designed to overcome specific delivery barriers.[17] For amines, prodrugs can be used to mask the ionizable group, thereby increasing lipophilicity and passive permeability, or to introduce a promoiety that targets specific transporters.[13][18]

Key Prodrug Strategies for Amines:

  • Amino Acid Conjugates: Attaching an amino acid to the amine group can improve solubility and potentially target peptide transporters in the intestine (e.g., PEPT1).[19][20][21]

  • N-Mannich Bases: These are formed by reacting the amine with an aldehyde and an NH-acidic compound. They can suppress the pKa of the amine, leading to a higher proportion of the un-ionized form at intestinal pH.[13]

  • Enaminones: These derivatives are more lipophilic than the parent amine and hydrolyze rapidly to release the active drug.[13]

Lipid-Based Drug Delivery Systems (LBDDS)

Rationale: LBDDS are formulations containing the drug dissolved or suspended in lipids, surfactants, and co-solvents. They are particularly effective for lipophilic (high LogP) drugs. Upon dilution and digestion in the GI tract, they form fine emulsions or micellar solutions, keeping the drug solubilized and available for absorption.

Causality: LBDDS enhance oral bioavailability through several mechanisms:

  • Maintaining Solubilization: They prevent the precipitation of the drug in the gut lumen.

  • Enhancing Permeability: Surfactants can fluidize the cell membrane, and lipids can be absorbed, carrying the drug with them.

  • Promoting Lymphatic Transport: Highly lipophilic drugs formulated in LBDDS can be absorbed via the intestinal lymphatic system, bypassing the liver and avoiding first-pass metabolism. This is a significant advantage for drugs that are heavily metabolized.

Table 2: Comparison of LBDDS Formulations

Formulation TypeDescriptionKey ExcipientsTypical Droplet Size
Type I Oils without surfactants.Triglycerides (Corn oil, Sesame oil)> 1 µm (emulsion)
Type II Oils and water-insoluble surfactants.Oils, Cremophor® EL, Labrasol®250 nm - 1 µm
Type IIIA (SNEDDS) Oils, water-soluble surfactants, co-solvents.Capmul® MCM, Kolliphor® RH40, Transcutol® HP25 - 200 nm
Type IIIB (SMEDDS) Water-soluble surfactants, co-solvents, less oil.Kolliphor® RH40, Transcutol® HP, Propylene glycol< 100 nm

SNEDDS: Self-Nanoemulsifying Drug Delivery System; SMEDDS: Self-Microemulsifying Drug Delivery System

Advanced Delivery Systems for Targeted Release

For applications requiring sustained release or targeting specific tissues like the Central Nervous System (CNS), advanced nanocarriers are necessary.

Nanoparticle-Based Systems

Rationale: Encapsulating the drug within nanoparticles (NPs) can protect it from degradation, control its release rate, and alter its biodistribution.[22] For CNS delivery, NPs can be engineered to cross the blood-brain barrier (BBB).[23][24][25]

Common Nanoparticle Types:

  • Polymeric Nanoparticles: Made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). Drug release is controlled by diffusion and polymer degradation.

  • Solid Lipid Nanoparticles (SLNs): Composed of solid lipids, they combine the advantages of polymeric NPs and lipid-based systems.[24]

  • Liposomes: Vesicles composed of a lipid bilayer enclosing an aqueous core. They are highly biocompatible and versatile for delivering both hydrophilic and hydrophobic drugs.[26]

Causality of BBB Penetration: Nanoparticles can cross the BBB via several mechanisms:

  • Passive Diffusion: Very small NPs (<100 nm) may cross via diffusion.

  • Adsorptive-Mediated Transcytosis: Cationic NPs can bind to the negatively charged surface of brain endothelial cells and be transported across.[27]

  • Receptor-Mediated Transcytosis (RMT): The NP surface is functionalized with ligands (e.g., transferrin, insulin) that bind to specific receptors on the BBB, tricking the cell into transporting the NP across.[25][27]

Protocol 4.1: Preparation of Liposomes via Thin-Film Hydration

Objective: To encapsulate 1-(3-Fluorophenyl)-2-methylpropan-1-amine within liposomes.

Rationale: This is a common and robust method for producing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs). For a weakly basic amine, a pH-gradient "remote loading" technique can be employed to achieve very high encapsulation efficiency.[26]

Materials:

  • Phospholipids (e.g., DSPC, HSPC)

  • Cholesterol

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • API (hydrochloride salt form)

  • Chloroform/Methanol solvent mixture

  • Hydration buffer (e.g., Ammonium sulfate solution, 300 mM)

  • External buffer (e.g., HEPES or PBS, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Size exclusion chromatography column (e.g., Sephadex G-50) for purification

Methodology:

  • Film Formation: Dissolve lipids (e.g., DSPC:Cholesterol:DSPE-PEG2000 at a 55:40:5 molar ratio) in a chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration: Add the hydration buffer (ammonium sulfate solution) to the flask and hydrate the film by rotating the flask above the lipid transition temperature (e.g., 60-65°C for DSPC) for 1-2 hours. This forms MLVs.

  • Sizing: Downsize the MLVs to the desired size (e.g., ~100 nm) by either probe sonication or, preferably, sequential extrusion through polycarbonate membranes of decreasing pore size.

  • Creation of pH Gradient: Remove the external ammonium sulfate buffer by running the liposome suspension through a size exclusion column pre-equilibrated with the external buffer (e.g., PBS pH 7.4). This creates a situation where the inside of the liposome is acidic (due to (NH₄)₂SO₄ ⇌ 2NH₃ + 2H⁺ + SO₄²⁻, where NH₃ diffuses out) while the outside is neutral.

  • Remote Loading: Add the API solution to the purified liposomes. Incubate the mixture at a temperature above the lipid transition temperature for 30-60 minutes. The uncharged, free base form of the amine will diffuse into the acidic core of the liposome, where it becomes protonated and trapped, often precipitating with the sulfate counter-ion.[26]

  • Final Purification: Remove any unencapsulated drug by a final size exclusion chromatography step.

  • Characterization: Analyze the final product for particle size, zeta potential, encapsulation efficiency (by lysing the liposomes and measuring drug content via HPLC), and release kinetics.

Alternative Routes of Administration for CNS Targeting

Nasal Delivery

Rationale: Intranasal administration offers a non-invasive method to deliver drugs directly to the brain, bypassing the BBB.[28][29] This occurs via the olfactory and trigeminal nerve pathways that connect the upper nasal cavity directly to the CNS.[30][31] This route is ideal for potent compounds where rapid onset of action in the brain is desired, and systemic exposure needs to be minimized.[32]

Formulation Considerations:

  • pH and Tonicity: The formulation should be buffered between pH 4.5 and 6.5 to be well-tolerated and minimize irritation.

  • Mucoadhesion: Incorporating mucoadhesive polymers (e.g., chitosan, HPMC) increases the residence time of the formulation in the nasal cavity, allowing more time for absorption.

  • Permeation Enhancers: Agents that can transiently open tight junctions between epithelial cells may be included to improve transport.

Mechanism of Nose-to-Brain Delivery

G NasalCavity Drug Administered to Nasal Cavity Olfactory Olfactory Epithelium (Upper Nasal Cavity) NasalCavity->Olfactory Targeted Deposition Systemic Respiratory Epithelium (Lower Nasal Cavity) NasalCavity->Systemic Standard Deposition Brain Brain / CSF Olfactory->Brain Direct Neural Pathway (Bypasses BBB) BBB Blood-Brain Barrier Systemic->BBB Systemic Absorption BBB->Brain Limited Transport

Caption: Pathways for drug transport after nasal administration.

Transdermal Delivery

Rationale: Transdermal delivery provides sustained, controlled release of a drug into the systemic circulation over an extended period.[33] This route avoids first-pass metabolism and can improve patient compliance. However, the skin's outermost layer, the stratum corneum, is a formidable barrier, especially for non-lipophilic molecules.[7]

Enhancement Strategies:

  • Chemical Permeation Enhancers (CPEs): These are compounds that reversibly disrupt the ordered structure of the stratum corneum lipids, increasing drug diffusivity. Amines, fatty acids, and esters are known CPEs.[34][35] Amino acid derivatives are emerging as highly effective and low-toxicity enhancers.[33][36][37]

  • Vesicular Systems: Encapsulating the drug in deformable liposomes or transfersomes can help it penetrate through the skin layers.

  • Physical Methods: Microneedle arrays create microscopic channels in the skin, allowing drugs to bypass the stratum corneum entirely.

Formulation Selection Guide

Choosing the optimal formulation requires balancing the desired therapeutic outcome with the physicochemical realities of the API.

G node_result node_result Target Target Site? Onset Desired Onset? Target->Onset CNS Route Oral Route Feasible? Target->Route Systemic node_result_nasal Nasal Spray (Mucoadhesive) Onset->node_result_nasal Rapid node_result_nano Targeted Nanoparticles (e.g., RMT-Liposomes) Onset->node_result_nano Sustained node_result_salt Salt / Co-Crystal (Immediate Release Tablet) Route->node_result_salt Yes (Simple) node_result_lbd LBDDS / Prodrug (To bypass metabolism or poor permeability) Route->node_result_lbd No (Complex)

Caption: Decision tree for selecting a formulation strategy.

References

  • Nanotechnology-based drug delivery for the treatment of CNS disorders. PMC.[Link]

  • Nanoparticle Strategies for Treating CNS Disorders: A Comprehensive Review of Drug Delivery and Theranostic Applications. MDPI.[Link]

  • Precision targeting of the CNS: recent progress in brain-directed nanodrug delivery. Journal of Nanobiotechnology.[Link]

  • Nanoparticles for Targeted Brain Drug Delivery: What Do We Know? MDPI.[Link]

  • Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders. PMC.[Link]

  • Innovative approach for nasal drug delivery system for brain target. GSC Biological and Pharmaceutical Sciences.[Link]

  • One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. PMC.[Link]

  • Intranasal administration for brain-targeting delivery. International Journal of Nanomedicine.[Link]

  • Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis Online.[Link]

  • Nose-to-Brain Drug Delivery. Aptar Pharma.[Link]

  • Nose to Brain (N2B) Drug Delivery. Upperton Pharma Solutions.[Link]

  • Research progress in brain-targeted nasal drug delivery. PMC.[Link]

  • Amino acid derivatives as transdermal permeation enhancers. PubMed.[Link]

  • Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. MDPI.[Link]

  • Prodrugs for Amines. MDPI.[Link]

  • Enhancement of transdermal drug delivery via synergistic action of chemicals. PermeGear.[Link]

  • 1-(3-Fluorophenyl)-2-methylpropan-2-amine. PubChem.[Link]

  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent. ACS Publications.[Link]

  • Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. ResearchGate.[Link]

  • Amino acid derived Prodrugs: An approach to improve the bioavailability of clinically approved drugs. PubMed.[Link]

  • Amino Acid-Based Transdermal Penetration Enhancers. Ostrava University.[Link]

  • N-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine Properties. U.S. Environmental Protection Agency.[Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC.[Link]

  • Fluorine in psychedelic phenethylamines. ResearchGate.[Link]

  • Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Bentham Science.[Link]

  • Design principles of chemical penetration enhancers for transdermal drug delivery. PNAS.[Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. ResearchGate.[Link]

  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. MDPI.[Link]

  • Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. PMC.[Link]

  • Liposomes as carriers of hydrophilic small molecule drugs: Strategies to enhance encapsulation and delivery. Ostrava University.[Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. ACS Publications.[Link]

  • Pharmaceutical formulations including an amine compound.
  • Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery. MDPI.[Link]

  • FORMULATION DEVELOPMENT, MANUFACTURE AND EVALUATION OF HYDRALAZINE HYDROCHLORIDE MICROSPHERES. CORE.[Link]

  • Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Oreatechem.[Link]

  • Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation. MDPI.[Link]

  • 3-Fluoro-2-methylpropan-1-amine. PubChem.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.[Link]

  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn.ai.[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Chemistry – A European Journal.[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Fluorophenyl)-2-methylpropan-1-amine

Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)-2-methylpropan-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)-2-methylpropan-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize this important synthesis. We will delve into the most common synthetic route, reductive amination, and explore alternatives, providing evidence-based solutions to common yield-related issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1-(3-Fluorophenyl)-2-methylpropan-1-amine?

The most prevalent and industrially relevant method is the one-pot reductive amination of 1-(3-fluorophenyl)-2-methylpropan-1-one.[1] This method combines the ketone precursor with an ammonia source and a reducing agent in a single reaction vessel.[2][3] The reaction proceeds through an intermediate imine, which is then reduced in situ to the desired primary amine.[4][5] This approach is favored for its operational simplicity and generally good yields.

Troubleshooting Guide: Reductive Amination

The reductive amination pathway is robust, but several factors can lead to diminished yields. Below, we address specific problems with their underlying causes and recommended solutions.

Q2: My reaction yield is low, and I've isolated 1-(3-fluorophenyl)-2-methylpropan-1-ol as a major byproduct. What went wrong?

This is a classic case of competitive reduction. The reducing agent is reducing the starting ketone to an alcohol faster than the imine is being formed and reduced.

Causality: The core of reductive amination is the selective reduction of the C=N bond of the imine intermediate over the C=O bond of the starting ketone.[6] If a strong, unselective reducing agent like sodium borohydride (NaBH₄) is used, or if imine formation is slow, the ketone will be readily reduced to the corresponding alcohol, consuming both your starting material and reducing agent.[6][7]

Solutions:

  • Choice of Reducing Agent: Switch to a more sterically hindered and less reactive hydride source that preferentially reduces the protonated imine (iminium ion) over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this purpose.[7][8] It is milder and more selective than NaBH₄ and often gives higher yields with fewer side products.[8] Sodium cyanoborohydride (NaBH₃CN) is another effective option, known for its ability to selectively reduce imines at mildly acidic pH where imine formation is favorable.[6]

  • Promote Imine Formation:

    • Acid Catalysis: Imine formation is catalyzed by mild acid (typically pH 4-5).[3][6] The addition of a catalytic amount of acetic acid (AcOH) can significantly accelerate the reaction, shifting the equilibrium towards the imine and allowing it to be "trapped" by the reducing agent.[9]

    • Water Removal: The formation of the imine from the ketone and ammonia releases a molecule of water.[4] In a closed system, this can push the equilibrium back towards the starting materials. While not always necessary in one-pot reductive aminations, for particularly sluggish reactions, the addition of a dehydrating agent like molecular sieves can improve imine concentration.

Workflow: Optimizing Reductive Amination

The following diagram illustrates the decision-making process for troubleshooting low yields in this synthesis.

Caption: Troubleshooting workflow for low yield reductive amination.

Q3: My reaction has stalled, and TLC/GC analysis shows a significant amount of unreacted 1-(3-fluorophenyl)-2-methylpropan-1-one. What should I do?

This indicates that the reaction conditions are not sufficient to drive the conversion to completion.

Causality: Incomplete conversion can stem from several issues: insufficient reaction time or temperature, poor quality of reagents, or an inadequate source of ammonia. The imine-forming equilibrium may not be established, or the reducing agent may have decomposed.

Solutions:

  • Reaction Time and Temperature: Reductive aminations can sometimes be sluggish. Consider extending the reaction time (e.g., from 12 hours to 24 hours) or moderately increasing the temperature, while monitoring for byproduct formation.

  • Ammonia Source: The choice of ammonia source is critical. Using ammonium formate (HCOONH₄) can be advantageous as it serves as both the ammonia source and, in some catalytic systems, the hydrogen donor.[10] Alternatively, a solution of ammonia in methanol is commonly used. Ensure an adequate molar excess of the ammonia source is present.

  • Reagent Integrity: Hydride reducing agents, particularly NaBH(OAc)₃, can be sensitive to moisture.[7] Ensure you are using fresh, anhydrous reagents and solvents to prevent decomposition of the reducing agent before it can react.

Comparative Table of Common Reducing Agents

Reducing AgentTypical Solvent(s)Selectivity for Imine vs. KetoneKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), Dichloroethane (DCE), THFHighPreferred for one-pot reactions; moisture-sensitive.[7][8]
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH)HighEffective at acidic pH; toxic cyanide byproduct requires careful handling and quenching.[6][7]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)LowCan readily reduce the starting ketone; best used in a two-step process where the imine is pre-formed.[7][8]
Catalytic Hydrogenation (H₂/Catalyst) VariousVariableCan be highly effective but may reduce other functional groups; requires specialized pressure equipment.
Transfer Hydrogenation (e.g., HCOOH/TEA) VariousHighUses a hydrogen donor like formic acid; often catalyzed by transition metals (e.g., Ir, Ru).[11][12]

Alternative Synthetic Routes

While reductive amination is the workhorse, other methods can be employed, especially if precursors are different or if unique selectivity is required.

Q4: Are there viable alternatives to reductive amination? I have access to 3-fluorobenzaldehyde, not the ketone.

Yes, alternative routes exist, though they may involve more steps.

  • Grignard Reaction followed by Hydrolysis:

    • Description: This classic carbon-carbon bond-forming reaction can be adapted.[13][14] You would first prepare an isopropyl Grignard reagent (e.g., from 2-bromopropane and magnesium metal).[15] This reagent would then be reacted with an imine derived from 3-fluorobenzaldehyde.

    • Protocol Outline:

      • React 3-fluorobenzaldehyde with a primary amine (e.g., benzylamine, which can be removed later) to form an N-substituted imine.

      • Prepare isopropylmagnesium bromide separately in an anhydrous ether solvent like THF or diethyl ether.[15][16]

      • Add the Grignard reagent to the imine at low temperature.

      • Quench the reaction with an aqueous acid solution to hydrolyze the intermediate and yield the primary amine.

    • Challenges: Grignard reagents are extremely sensitive to water and air, requiring strictly anhydrous conditions.[15][16] This multi-step process may result in a lower overall yield compared to a well-optimized one-pot reductive amination.

  • Leuckart-Wallach Reaction:

    • Description: This is a specific type of reductive amination where formic acid, ammonium formate, or formamide serves as both the reducing agent and the nitrogen source.[17][18] The reaction is typically run at high temperatures (120-185 °C).[18]

    • Protocol Outline:

      • Heat a mixture of 1-(3-fluorophenyl)-2-methylpropan-1-one with ammonium formate.[18][19]

      • The initial product is often the N-formyl derivative of the target amine.

      • This intermediate must be hydrolyzed, typically using aqueous HCl or NaOH, to liberate the free amine.[1]

    • Challenges: The high temperatures can lead to byproducts, and the mandatory hydrolysis step adds to the workflow.[17] However, it avoids the use of metal hydrides.

Diagram: Synthetic Pathways Overview

SynthesisRoutes Ketone 1-(3-Fluorophenyl)- 2-methylpropan-1-one ReductiveAmination Reductive Amination (NH₃ source, e.g., NaBH(OAc)₃) Ketone->ReductiveAmination Leuckart Leuckart-Wallach (HCOONH₄, Heat) Ketone->Leuckart Aldehyde 3-Fluorobenzaldehyde GrignardPath Grignard Pathway Aldehyde->GrignardPath TargetAmine 1-(3-Fluorophenyl)- 2-methylpropan-1-amine ReductiveAmination->TargetAmine Leuckart->TargetAmine  + Hydrolysis GrignardPath->TargetAmine  (multi-step)

Caption: Major synthetic routes to the target amine.

Purification and Characterization

Q5: What is the best way to purify the final product? It seems to streak on my silica TLC plates.

Basic amines are notorious for poor chromatography on standard silica gel due to strong interactions with the acidic silanol groups.

Causality: Silica gel is acidic, while the target amine is basic. This strong acid-base interaction leads to peak tailing, streaking, and sometimes irreversible adsorption on the column, resulting in significant yield loss during purification.[20]

Solutions:

  • Modified Mobile Phase: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-2% triethylamine or ammonium hydroxide in your ethyl acetate/hexane or DCM/methanol mobile phase).[20] This competitively binds to the acidic sites on the silica, allowing your product to elute with better peak shape.

  • Amine-Functionalized Silica: For more robust and reproducible purifications, consider using commercially available amine-functionalized silica gel.[20] This stationary phase has a deactivated, slightly basic surface that is ideal for purifying basic compounds with standard non-polar mobile phases (e.g., hexane/ethyl acetate), often eliminating the need for basic additives.[20]

  • Acid-Base Extraction: Before chromatography, an aqueous workup can remove many impurities. Dissolve the crude reaction mixture in a nonpolar solvent like ethyl acetate or DCM. Wash with a dilute base (e.g., NaHCO₃ solution) to remove acidic components. Then, extract the amine into a dilute aqueous acid solution (e.g., 1M HCl). The organic layer can be discarded, and the aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be re-extracted into a fresh organic solvent.

Q6: What are the key analytical signals to confirm the identity and purity of my product?

Confirmation should be done using a combination of techniques:

  • ¹H NMR: Look for the characteristic signals of the aromatic protons in the 3-fluorophenyl group, which will show splitting due to the fluorine atom.[21] You should also see signals corresponding to the methine (CH-N), isopropyl (CH and CH₃), and the amine (NH₂) protons.

  • Mass Spectrometry (MS): In ESI-MS mode, you should observe the protonated molecule [M+H]⁺. For this compound (C₁₀H₁₄FN, MW ≈ 167.22 g/mol ), the expected m/z would be approximately 168.1.[22]

  • GC-MS: This is an excellent tool to assess purity and confirm the mass of the parent compound and its fragmentation pattern.

References

  • Li, X., et al. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. Angewandte Chemie International Edition, 49(37), 6635-6638. Available from: University of Liverpool IT Services.
  • CN102459274A - Reductive amination of 6-keto normorphinans by catalytic hydrogen transfer.
  • Xie, J., et al. (2013). Fast reductive amination by transfer hydrogenation "on water". Chemistry – A European Journal, 19(12), 3917-3921.
  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines.
  • Organic Chemistry Portal.
  • Tong, J., et al. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC Advances, 14, 35689-35694.
  • Organic Reactions.
  • Papp, I., et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. Analytical Chemistry, 77(6), 1681-1687.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry Tutor.
  • Wang, C., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 11(10), 1218.
  • Chemistry Steps. (2024, March 28).
  • Sigma-Aldrich. Sodium Triacetoxyborohydride.
  • Alfa Chemistry. Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • Wikipedia. Leuckart reaction.
  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 318.
  • University of Michigan. Grignard Reaction. Chemistry 216 Lab Manual.
  • PubChem. 1-(3-fluorophenyl)-2,2-dimethylpropan-1-amine.
  • Cross, W. M., & Moore, F. J. (1949). STUDIES ON THE LEUCKART REACTION. Journal of the American Chemical Society, 71(6), 2202-2203.
  • PubChem. 1-(3-Fluorophenyl)-2-methylpropan-2-amine.
  • Tlili, A. (2019). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega, 4(4), 6427–6436.
  • Reddit. (2025, February 13).
  • ResearchG
  • Royal Society of Chemistry.
  • CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438.
  • Yu, H. (2021). Synthesis and Preparation of Grignard Reagent. Research & Reviews: Journal of Chemistry, 10(4).
  • ResearchGate. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one.
  • Biotage.
  • Tararov, V. I., et al. (2002). Highly Enantioselective Hydrogen-Transfer Reductive Amination. Angewandte Chemie International Edition, 41(1), 122-124.
  • CymitQuimica. 1-(3-Fluorophenyl)propan-2-amine.
  • ChemicalBook. 1-(2-Fluorophenyl)-2-Methylpropan-2-aMine(1840-77-3) 1H NMR.
  • EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Goudreau, N., et al. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv.
  • US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution.
  • ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol.
  • Benchchem. Application Notes and Protocols: (S)-2-(4-Fluorophenyl)
  • Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. (2021).

Sources

Optimization

Troubleshooting crystallization failures in fluorinated amine synthesis

Technical Support Center: Crystallization of Fluorinated Amines Welcome to the technical support center for the crystallization of fluorinated amines. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of Fluorinated Amines

Welcome to the technical support center for the crystallization of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining crystalline material for this unique class of compounds. My aim is to provide not just procedural steps, but a deeper understanding of the underlying principles governing these systems, enabling you to make informed, effective decisions in your laboratory work.

The introduction of fluorine into an amine can dramatically alter its physicochemical properties, often in non-intuitive ways. These changes—from modified basicity and hydrogen bonding capacity to altered molecular packing preferences—are frequently at the root of crystallization failures.[1][2] This guide will address the most common issues in a structured, question-and-answer format, followed by detailed troubleshooting workflows and standard protocols.

Frequently Asked Questions (FAQs)

Q1: Why did my purified fluorinated amine "oil out" instead of crystallizing?

Answer: "Oiling out," or liquid-liquid phase separation, is a common problem when the solute has high solubility in the solvent even at lower temperatures.[3] It occurs when the concentration of your amine in the solution exceeds the solubility limit, but the energy barrier for nucleation into a crystal lattice is too high. Instead, the system lowers its energy by forming a second, highly concentrated liquid phase (the "oil").

  • Causality: Fluorination can increase the lipophilicity of a molecule, making it surprisingly soluble in common organic solvents.[1] Furthermore, the specific electronic effects of fluorine can disrupt the typical intermolecular interactions, like hydrogen bonds, that would otherwise favor an ordered crystal lattice.[4][5] This leads to a state of high supersaturation where the molecules aggregate randomly as a liquid rather than ordering into a crystal.[6][7] A slow cooling rate or the use of a less-polar anti-solvent can sometimes mitigate this by controlling the rate at which supersaturation is achieved.[8][9]

Q2: I obtained a solid, but it's amorphous or a sticky powder. What happened?

Answer: This indicates that precipitation occurred too rapidly. The driving force for solidification (supersaturation) was so high that molecules crashed out of solution without sufficient time to arrange themselves into an ordered, crystalline lattice.[6]

  • Causality: High supersaturation is the primary cause. This can result from rapid cooling, fast evaporation of a solvent, or the quick addition of an anti-solvent.[9][10] For fluorinated amines, the unique packing requirements and potentially weaker or altered hydrogen bond networks can mean that the "search" for the correct crystal packing arrangement takes longer.[11][12][13] If the rate of desolvation and aggregation is faster than the rate of lattice ordering, an amorphous solid is the result.

Q3: My non-fluorinated analog crystallizes easily, but the fluorinated version won't. Why is there such a difference?

Answer: The substitution of hydrogen with fluorine, while seemingly minor, imposes significant changes on molecular properties that are critical for crystallization.

  • Electronic Effects: Fluorine is highly electronegative, which can reduce the basicity of the amine and weaken its ability to act as a hydrogen bond acceptor. This can disrupt established crystal packing motifs seen in the non-fluorinated analog.

  • Steric and Packing Effects: While similar in size to hydrogen, fluorine's electronic cloud and its participation in unique interactions (e.g., C-H···F, C-F···F) can fundamentally alter how molecules pack in a crystal lattice.[11][14] This may necessitate a completely different solvent environment to achieve crystallization.[15][16]

  • Conformational Changes: Fluorine substitution can influence the conformational preferences of the molecule, which may favor a shape that is less amenable to efficient crystal packing.

Q4: Can residual impurities be the source of my crystallization problems?

Answer: Absolutely. Even trace amounts of impurities can significantly inhibit nucleation and crystal growth. They can act as "tailor-made" inhibitors by adsorbing to the surface of growing crystal nuclei, preventing further ordered addition of your target molecule. The purer your compound, the higher the chance of successful crystallization.[17]

In-Depth Troubleshooting Workflows

When initial crystallization attempts fail, a systematic approach is required. The following workflows, represented visually, provide a logical decision-making process for tackling common failures.

Workflow 1: Overcoming Oiling Out

This workflow guides the user from an initial "oiling out" event toward conditions that favor crystalline solid formation by carefully managing solubility and supersaturation.

G start Start: Oiled Out Product hyp1 Hypothesis: Supersaturation is too high/kinetics too fast start->hyp1 action1 Action: Reduce Rate of Supersaturation Generation hyp1->action1 sub_action1 Try Slower Cooling (e.g., 1°C/hour or use a dewar) action1->sub_action1 Temperature Control sub_action2 Use Vapor Diffusion with an Anti-Solvent action1->sub_action2 Solvent Control sub_action3 Re-dissolve and add a Less Polar Solvent action1->sub_action3 Solvent Control outcome1 Result: Crystals Form sub_action1->outcome1 outcome2 Result: Still Oiling Out sub_action1->outcome2 sub_action2->outcome1 sub_action2->outcome2 sub_action3->outcome1 sub_action3->outcome2 hyp2 Hypothesis: Intrinsic High Solubility in Chosen System outcome2->hyp2 action2 Action: Perform Systematic Solvent Screen (See SOP 1) hyp2->action2

Caption: Decision tree for troubleshooting an "oiling out" event.

Workflow 2: Inducing Crystallization from a Clear Solution

This workflow addresses the common scenario where a saturated solution fails to produce any solid upon cooling.

G start Start: Clear Solution, No Crystals hyp1 Hypothesis: Nucleation Barrier is Too High start->hyp1 action1 Action: Induce Nucleation hyp1->action1 sub_action1 Scratch inner wall of vial with a glass rod action1->sub_action1 Mechanical sub_action2 Add Seed Crystals (if available) action1->sub_action2 Seeding sub_action3 Concentrate solution (slow evaporation) action1->sub_action3 Concentration outcome1 Result: Crystals Form sub_action1->outcome1 outcome2 Result: Still No Crystals sub_action1->outcome2 sub_action2->outcome1 sub_action2->outcome2 sub_action3->outcome1 sub_action3->outcome2 hyp2 Hypothesis: Solution is Undersaturated outcome2->hyp2 action2 Action: Increase Concentration or Use Anti-Solvent hyp2->action2

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 1-(3-Fluorophenyl)-2-methylpropan-1-amine

The following is a comprehensive technical support guide designed for researchers and process chemists scaling up the synthesis of 1-(3-Fluorophenyl)-2-methylpropan-1-amine . Ticket ID: SC-FPH-2024-001 Status: Open Assig...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical support guide designed for researchers and process chemists scaling up the synthesis of 1-(3-Fluorophenyl)-2-methylpropan-1-amine .

Ticket ID: SC-FPH-2024-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Scale-up Optimization, Impurity Control, and Safety Protocols

System Overview & Synthetic Logic

You are attempting to scale up the synthesis of a benzylic primary amine with a bulky


-isopropyl group. The steric hindrance of the isopropyl group and the electronic effects of the meta-fluorine substituent present specific challenges for scale-up, particularly regarding conversion rates and byproduct formation.
The Recommended Route: Ketone Reductive Amination

For kilogram-scale production where purity and safety are paramount, we recommend a Two-Stage Process over direct "one-pot" Grignard-reduction methods. This isolates the ketone intermediate, allowing for the removal of magnesium salts and non-polar impurities before the sensitive amination step.

Target Structure: 1-(3-Fluorophenyl)-2-methylpropan-1-amine IUPAC Structure: 3-F-C₆H₄-CH(NH₂)-CH(CH₃)₂

Reaction Pathway Visualization

The following diagram outlines the critical process flow and decision points.

SynthesisFlow Start Start: 3-Fluorobenzonitrile Inter1 Intermediate: Metallo-Imine Salt Start->Inter1 Grignard Addition (Exotherm Control) Reagent1 Reagent: iPrMgCl (2.0M in THF) Reagent1->Inter1 Hydrolysis Acid Hydrolysis (HCl) Inter1->Hydrolysis Quench Ketone Isolated Ketone: 1-(3-Fluorophenyl)-2-methylpropan-1-one Hydrolysis->Ketone Phase Sep & Distillation AmineStep Reductive Amination (NH4OAc / NaBH3CN or H2/Pd) Ketone->AmineStep Imine Formation Product Final Product: 1-(3-Fluorophenyl)-2-methylpropan-1-amine AmineStep->Product Reduction

Caption: Figure 1. Two-stage synthetic pathway prioritizing intermediate purification to minimize defluorination and over-alkylation risks.

Experimental Protocols & Data

Stage 1: Synthesis of 1-(3-Fluorophenyl)-2-methylpropan-1-one

Objective: Controlled addition of isopropyl group to the nitrile. Critical Quality Attribute (CQA): Absence of starting nitrile (difficult to separate later).

Protocol:

  • Setup: Charge a dry reactor with 3-Fluorobenzonitrile (1.0 eq) and anhydrous THF (5 vol). Cool to -10°C .

  • Addition: Add Isopropylmagnesium Chloride (2.0M in THF, 1.2 eq) dropwise. Maintain internal temperature < 0°C .

    • Note: The meta-fluorine is electron-withdrawing, making the nitrile more electrophilic, but also susceptible to nucleophilic aromatic substitution (deflluorination) if temperature spikes.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor via HPLC/GC.

  • Quench/Hydrolysis: Cool to 0°C. Slowly add 2M HCl (3 eq) .

    • Mechanism:[1][2][3][4] This converts the intermediate imine magnesium salt (

      
      ) into the ketone (
      
      
      
      ) and ammonium salts.
  • Workup: Stir for 2 hours to ensure complete hydrolysis of the imine. Extract with MTBE. Wash organic layer with brine.[5][6] Dry and concentrate.

  • Purification: Vacuum distillation is recommended for >100g scales to remove biphenyl impurities.

Stage 2: Reductive Amination

Objective: Conversion of ketone to primary amine without over-alkylation.

Protocol:

  • Imine Formation: Dissolve Ketone (1.0 eq) in Methanol (10 vol). Add Ammonium Acetate (10.0 eq) .

    • Why 10 eq? High excess ammonia is required to suppress secondary amine formation (

      
      ).
      
  • Reduction:

    • Method A (Chemical): Add NaBH₃CN (0.7 eq) portion-wise at 0°C. (Requires cyanide waste management).

    • Method B (Catalytic - Preferred for Scale): Transfer to autoclave.[7] Add Raney Nickel (10 wt%) or Pd/C (5 wt%) . Pressurize with H₂ (5–10 bar) and NH₃ gas (if available) or maintain high NH₄OAc loading. Stir at 50°C.

  • Workup: Filter catalyst. Concentrate methanol. Dissolve residue in water/DCM. Basify to pH > 12 with NaOH. Extract amine into DCM.

Summary of Key Parameters
ParameterSpecificationRationale
Grignard Temp -10°C to 0°CPrevents attack on the Fluorine ring (SNAr).
Hydrolysis Time > 2 HoursSterically hindered imines hydrolyze slowly.
Ammonia Eq > 10 EquivalentsDrives equilibrium to primary imine; prevents dimerization.
pH during Workup > 12Ensures amine is free-base for extraction.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield in Grignard Step

User Question: "I am seeing 30% unreacted nitrile even after 12 hours reflux. Adding more Grignard leads to impurities."

Root Cause:

  • Enolization: The isopropyl Grignard is a strong base. It may be deprotonating the

    
    -position of the formed imine or reacting with moisture.
    
  • Steric Bulk: The isopropyl group is bulky.

Corrective Action:

  • Switch Reagent: Use Isopropylmagnesium Chloride - Lithium Chloride complex (TurboGrignard) . The LiCl breaks up Grignard aggregates, increasing nucleophilicity and conversion rates without requiring reflux temperatures [1].

  • Activation: Add 5 mol% CuBr·DMS as a catalyst to facilitate the addition if the nitrile is particularly deactivated.

Issue 2: "Defluorination" Byproducts

User Question: "LC-MS shows a peak with M-18 mass (loss of F, gain of H or OH). Is the fluorine unstable?"

Root Cause:

  • Benzyne Formation: Ortho-metallation can occur if the Grignard acts as a base, leading to elimination of MgClF and formation of a benzyne intermediate, which then reacts indiscriminately.

  • SNAr: Direct nucleophilic attack on the C-F bond.

Corrective Action:

  • Temperature Control: Never exceed 20°C during Grignard addition.

  • Solvent Choice: Switch from THF to Diethyl Ether/Toluene mix . Ether coordinates magnesium more tightly, reducing basicity relative to nucleophilicity.

Issue 3: Secondary Amine Contamination

User Question: "My final product contains 15% of the dimer (secondary amine). How do I remove it?"

Root Cause: The primary amine product reacts with the intermediate imine faster than ammonia does.

Corrective Action:

  • Process Prevention: Increase Ammonium Acetate to 15-20 equivalents .

  • Purification (The "Salting Out" Trick):

    • The secondary amine is more lipophilic but also more basic (usually). However, steric hindrance makes the secondary amine less likely to form crystalline salts with certain acids.

    • Protocol: Dissolve crude oil in Ethanol. Add 1.05 eq of HCl (in dioxane) . The primary amine hydrochloride salt should crystallize out. The bulky secondary amine salt often remains in the mother liquor.

    • Recrystallization Solvent: Isopropanol/MTBE (1:3).

Workup & Purification Decision Tree

Use this logic flow to determine the optimal purification strategy based on your crude purity profile.

WorkupLogic Start Crude Reaction Mixture Check1 Is Secondary Amine > 5%? Start->Check1 PathA Acid/Base Extraction: 1. Extract into 1M HCl 2. Wash Organic (removes neutrals) 3. Basify Aqueous -> Extract DCM Check1->PathA No PathB Salt Formation: Dissolve in EtOH Add HCl/IPA Crystallize Primary Amine Salt Check1->PathB Yes Final Final Distillation (High Vac, <100°C) PathA->Final PathB->Final Freebase first

Caption: Figure 2. Purification logic based on impurity profile. Salt crystallization is required if secondary amine levels are high.

Safety & Compliance (E-E-A-T)

Fluorine Safety

While the C-F bond is generally stable, 3-fluorobenzonitrile and its derivatives can release toxic HF if subjected to extremely high temperatures (>200°C) or strong Lewis acids.

  • Glassware: Standard borosilicate is safe.

  • Waste: Aqueous waste from the Grignard quench contains Fluoride ions if any decomposition occurred. Treat with CaCl₂ to precipitate CaF₂ before disposal.

Cyanide Management (If using NaBH₃CN)

If using Sodium Cyanoborohydride:

  • pH Control: Maintain reaction pH 5–7. At pH < 3, highly toxic HCN gas is evolved.

  • Quench: Quench reaction mixture with Bleach (Sodium Hypochlorite) or aqueous NaOH to destroy residual cyanide before acidification.

References

  • TurboGrignard Reagents: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

  • Reductive Amination Scale-Up: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Journal of Organic Chemistry. Link

  • Grignard to Nitrile Mechanism: Moffett, R. B., & Shriner, R. L. (1941). The Preparation of Ketones from Nitriles.[1] Organic Syntheses. Link

  • Fluorine in Med Chem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Fluorinated Phenethylamine Salts

Topic: Overcoming Hygroscopicity in 1-(3-Fluorophenyl)-2-methylpropan-1-amine Salts Ticket ID: #TEC-882-FLUORO assigned To: Senior Application Scientist, Solid-State Chemistry Division Executive Summary Researchers worki...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Hygroscopicity in 1-(3-Fluorophenyl)-2-methylpropan-1-amine Salts Ticket ID: #TEC-882-FLUORO assigned To: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary

Researchers working with 1-(3-Fluorophenyl)-2-methylpropan-1-amine (and structurally related phenethylamines) frequently report rapid deliquescence—where the solid absorbs atmospheric moisture until it dissolves into a liquid "puddle." This is most commonly observed with the Hydrochloride (HCl) salt form.

This guide addresses the thermodynamic root causes of this instability and provides three tiers of intervention:

  • Immediate Rescue: Handling current samples without degradation.

  • Root Cause Correction: Switching to a thermodynamically stable counterion (Salt Selection).

  • Process Engineering: Crystallization protocols to minimize surface defects.

Module 1: Immediate Troubleshooting (The "Rescue" Protocol)

Issue: "My sample has turned sticky or liquid on the balance."

Diagnosis: The sample has reached its Critical Relative Humidity (CRH) . For phenethylamine HCl salts, this can be as low as 40-50% RH. The water absorption is likely reversible but can catalyze hydrolysis or oxidation if left unchecked.

Action Plan: Sample Recovery

Do not heat the "puddle" directly on a hotplate; this often leads to decomposition or formation of a glass rather than a crystal.

  • Dissolution: Dissolve the sticky solid in a minimum amount of anhydrous Methanol (MeOH) or Dichloromethane (DCM) .

  • Azeotropic Drying: Add Toluene (3x volume). Rotary evaporate. The toluene/water azeotrope will pull moisture out more effectively than heat alone.

  • Vacuum Desiccation: Place the resulting foam/solid in a vacuum desiccator over Phosphorus Pentoxide (

    
    )  or KOH pellets  for 24 hours. Silica gel is often insufficient for deliquescent amines.
    
Handling Environment
  • Short Term: Use a glove bag purged with

    
     or Ar if a glovebox is unavailable.
    
  • Weighing: Use a "weighing by difference" technique inside a closed vessel (e.g., a capped scintillation vial) rather than an open weigh boat.

Module 2: Root Cause Analysis & Salt Selection

The Core Science: The hygroscopicity of amine salts is governed by Crystal Lattice Energy vs. Hydration Energy .

  • HCl Salts: The chloride ion (

    
    ) is small and spherical with high charge density. While it forms strong ionic bonds, the lattice often has "voids" or high solubility that favors interaction with water dipoles. If the Lattice Energy < Hydration Energy, the crystal pulls water from the air.
    
  • The Solution: Replace

    
     with a larger, bidentate counterion that forms a dense hydrogen-bonding network.
    
Recommended Alternative: The Hemifumarate or Fumarate Salt

For phenethylamines, Fumaric Acid is the "Gold Standard" alternative to HCl.

  • Mechanism: Fumaric acid is dicarboxylic. It cross-links two amine molecules (Hemifumarate), creating a rigid, high-melting-point lattice that physically excludes water.

  • Expected Result: Conversion from a deliquescent solid (HCl) to a non-hygroscopic crystalline powder (Fumarate) stable at ambient humidity.

Comparison of Counterions
PropertyHydrochloride (HCl)Hemifumarate / FumarateTartrate
Hygroscopicity High (Deliquescent)Low (Non-hygroscopic)Moderate (Often forms hydrates)
Melting Point Lower (Broad range)Higher (Sharp, distinct)Moderate
Solubility (Water) Very HighModerate/LowHigh
Crystallinity Often needles/platesPrisms/BlocksVariable
Stability Prone to hydrolysisExcellent Good
Decision Logic for Salt Selection

SaltSelection Start Start: Unstable Amine Salt CheckState Current State? Start->CheckState Deliquescent Liquefies/Sticky (Deliquescent) CheckState->Deliquescent High RH Sensitivity Stable Stable Solid CheckState->Stable Low RH Sensitivity CounterIon Check Counterion Deliquescent->CounterIon IsHCl Is it HCl? CounterIon->IsHCl SwitchSalt STRATEGY: Switch Salt Target: Fumarate/Maleate IsHCl->SwitchSalt Yes (HCl is problematic) OptimizeCryst STRATEGY: Recrystallize Solvent: IPA/EtOAc IsHCl->OptimizeCryst No (Other salt) Action1 Synthesize Hemifumarate SwitchSalt->Action1 Action2 Use Anti-Solvent Method OptimizeCryst->Action2

Figure 1: Decision matrix for stabilizing hygroscopic amine salts. HCl salts of lipophilic amines are prime candidates for conversion to Fumarates.

Module 3: Process Engineering (The Resalting Protocol)

Objective: Convert 1-(3-Fluorophenyl)-2-methylpropan-1-amine HCl to the Hemifumarate salt.

Step 1: Free-Basing (Liberating the Amine)

You cannot react the HCl salt directly with Fumaric acid efficiently. You must isolate the free base first.

  • Suspend: Place 1.0 eq of the HCl salt in Dichloromethane (DCM).

  • Neutralize: Add 1.1 eq of 1M aqueous NaOH (or saturated

    
     for milder conditions). Shake/stir vigorously until the solid dissolves and two clear layers form.
    
  • Extract: Separate the organic (DCM) layer. Extract the aqueous layer once more with DCM.

  • Dry: Dry combined organics over anhydrous

    
    , filter, and evaporate in vacuo.
    
    • Result: A clear or pale yellow oil (The Free Base).

Step 2: Salt Formation (Fumarate Synthesis)
  • Dissolve: Dissolve the oily free base (1.0 eq) in Isopropanol (IPA) or Ethanol (EtOH) (approx. 5-10 mL per gram).

  • Prepare Acid Solution: In a separate flask, dissolve 0.5 eq of Fumaric Acid in hot IPA/EtOH.

    • Note: Use 0.5 eq to target the Hemifumarate (2 amines : 1 acid), which is often the most stable form for this class. If this fails to crystallize, repeat with 1.0 eq for the Monofumarate.

  • Combine: Add the hot acid solution to the amine solution slowly with stirring.

  • Crystallize:

    • Allow to cool to room temperature slowly (wrap flask in foil/towel to slow cooling).

    • If no crystals form, scratch the glass or add "seed" crystals if available.

    • Anti-solvent: If still no crystals, add Diethyl Ether or Heptane dropwise until the solution turns slightly cloudy, then refrigerate.

Step 3: Filtration & Drying
  • Filter the white crystals under vacuum.

  • Wash with cold Ether/Heptane (to remove residual free base or solvent).

  • Dry in a vacuum oven at 40°C for 4-6 hours.

Workflow Visualization

ResaltingProtocol Input Sticky HCl Salt FreeBase Step 1: Free Base (NaOH / DCM) Input->FreeBase Neutralize Reaction Step 2: Reaction (Fumaric Acid / IPA) FreeBase->Reaction Add Acid Cryst Step 3: Crystallization (Slow Cool / Anti-Solvent) Reaction->Cryst Final Stable Fumarate Salt Cryst->Final Filter & Dry

Figure 2: Workflow for converting unstable HCl salts to stable Fumarate forms.

Frequently Asked Questions (FAQ)

Q1: Why is the HCl salt so hygroscopic compared to the Fumarate? A: The chloride ion is small and creates a crystal lattice with high charge density but often poor packing efficiency for irregular organic molecules. This leaves "gaps" that water molecules can easily penetrate. Fumarate is a large, planar molecule that forms strong, directional hydrogen bonds (a "molecular zipper") with the amine, creating a hydrophobic shield that excludes water.

Q2: Can I just dry the HCl salt in an oven? A: Temporary yes, but it will re-absorb moisture the moment it is exposed to air (e.g., during weighing). This leads to inconsistent dosing in biological experiments. Changing the salt form provides permanent stability.

Q3: Will changing the salt affect the biological activity? A: Generally, no. In solution (biological media), the salt dissociates completely into the free amine and the counterion. Unless the counterion itself is toxic (fumarate is GRAS - Generally Recognized As Safe), the pharmacodynamics remain the same. However, you must account for the Molecular Weight change when calculating molarity.

Q4: I don't have Fumaric acid. What else can I use? A: Good alternatives for this class of amines include:

  • Maleic Acid: (Isomer of fumaric acid, often works if fumarate is too insoluble).

  • Tartaric Acid: (Good for resolving enantiomers, but can form hydrates).

  • Sulfuric Acid: (Forms sulfates, often non-hygroscopic but can be harder to crystallize).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive text on salt selection).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616. (Discusses the trade-off between solubility and hygroscopicity).

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939.

  • Newman, A. (2012). Solid State Characterization of Pharmaceuticals.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Interpretation of 1-(3-Fluorophenyl)-2-methylpropan-1-amine

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-Fluorophenyl)-2-methylpropan-1-amine. Designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-Fluorophenyl)-2-methylpropan-1-amine. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of the target molecule, compares its spectral features with key alternatives, and provides robust experimental protocols for data acquisition. Our approach is grounded in fundamental NMR principles, offering causal explanations for spectral phenomena to ensure both accuracy and practical utility.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern organic chemistry, providing unparalleled insight into molecular structure.[1] For a molecule like 1-(3-Fluorophenyl)-2-methylpropan-1-amine, a primary amine with a chiral center and a substituted aromatic ring, ¹H NMR allows us to map its distinct proton environments. Each signal in the spectrum provides four key pieces of information: its chemical shift (revealing the electronic environment), integration (the relative number of protons), multiplicity (the number of neighboring protons), and coupling constants (the nature of the interaction between coupled nuclei).[2] This guide will systematically decode these pieces of information to build a complete structural picture.

Spectral Analysis of 1-(3-Fluorophenyl)-2-methylpropan-1-amine

The structure of 1-(3-Fluorophenyl)-2-methylpropan-1-amine presents several distinct sets of protons. The presence of a stereocenter at the benzylic carbon (C1) renders the two methyl groups of the isopropyl moiety diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals.

cluster_phenyl 3-Fluorophenyl Ring cluster_sidechain Side Chain C1 C C2 CH (H-2') C1->C2 C_benzylic CH (Ha) C1->C_benzylic C3 C-F C2->C3 C4 CH (H-4') C3->C4 C5 CH (H-5') C4->C5 C6 CH (H-6') C5->C6 C6->C1 NH2 NH2 (Hb) C_benzylic->NH2 C_methine CH (Hc) C_benzylic->C_methine CH3_1 CH3 (Hd) C_methine->CH3_1 CH3_2 CH3 (He) C_methine->CH3_2

Caption: Molecular structure of 1-(3-Fluorophenyl)-2-methylpropan-1-amine with proton environments labeled.

Predicted ¹H NMR Signal Assignments:
  • Aromatic Protons (H-2', H-4', H-5', H-6'):

    • Chemical Shift (δ): Expected in the range of 6.80 - 7.40 ppm. Protons on an aromatic ring typically resonate between 6.5 and 8.5 ppm.[1] The fluorine atom, being an electronegative substituent, will influence the precise shifts of the adjacent protons through both inductive and resonance effects.

    • Integration: 4H in total.

    • Multiplicity: This region will display a complex pattern.

      • H-2' : Will be a doublet of triplets (dt) or a complex multiplet due to coupling with H-4' (meta, J ≈ 2-3 Hz), H-6' (ortho, J ≈ 7-9 Hz), and the fluorine atom (meta, J ≈ 4-8 Hz).[3]

      • H-4' : Will likely appear as a doublet of triplets (dt) due to coupling with H-2' (meta), H-5' (ortho), and the fluorine atom (para, J ≈ 1-3 Hz).

      • H-5' : Will be a triplet of doublets (td) or multiplet, coupling to H-4' (ortho), H-6' (meta), and the fluorine atom (meta).

      • H-6' : Will appear as a multiplet, coupling to H-2' (ortho) and H-5' (meta).

  • Benzylic Proton (Ha):

    • Chemical Shift (δ): Estimated around 3.50 - 4.00 ppm. This proton is attached to a carbon bearing both the aromatic ring and the nitrogen atom, leading to a downfield shift.

    • Integration: 1H.

    • Multiplicity: A doublet, as it is coupled only to the adjacent methine proton (Hc).

  • Amine Protons (Hb):

    • Chemical Shift (δ): Highly variable, typically a broad singlet between 1.0 - 3.5 ppm. The chemical shift and peak shape are influenced by solvent, concentration, and temperature, and these protons often do not show coupling.[2]

    • Integration: 2H.

    • Multiplicity: A broad singlet (br s).

  • Methine Proton (Hc):

    • Chemical Shift (δ): Expected around 1.80 - 2.20 ppm.

    • Integration: 1H.

    • Multiplicity: A multiplet. It is coupled to the benzylic proton (Ha) and the six protons of the two methyl groups (Hd and He). This will likely result in a complex pattern, often a nonet or a doublet of septets.

  • Diastereotopic Methyl Protons (Hd, He):

    • Chemical Shift (δ): Predicted in the 0.80 - 1.20 ppm range, typical for alkyl groups.[4] Due to their diastereotopic nature, they are expected to have slightly different chemical shifts.

    • Integration: 6H total (3H for each signal).

    • Multiplicity: Two separate doublets, as each methyl group is coupled to the single methine proton (Hc).

Comparative Analysis with Structurally Related Amines

To fully appreciate the spectral features of 1-(3-Fluorophenyl)-2-methylpropan-1-amine, it is instructive to compare it with its non-fluorinated and regioisomeric analogs.

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityKey Differentiating Feature
1-(3-Fluorophenyl)-2-methylpropan-1-amine (Target) Aromatic6.80 - 7.404HComplex multiplets (due to H-F coupling)Complex aromatic region with distinct splitting from ¹⁹F coupling.
Ha (CH-N)3.50 - 4.001HDoublet (d)
Hc (CH-Me₂)1.80 - 2.201HMultiplet (m)
Hd/He (CH₃)0.80 - 1.206HTwo Doublets (d)Diastereotopic methyl signals.
1-Phenyl-2-methylpropan-1-amine [5][6]Aromatic7.20 - 7.405HMultiplet (m)A simpler multiplet for 5 aromatic protons without H-F coupling.
Ha (CH-N)~3.401HDoublet (d)Slightly more upfield shift compared to the fluoro-analog.
Hc (CH-Me₂)~1.801HMultiplet (m)
Hd/He (CH₃)~0.90 / ~0.756HTwo Doublets (d)
1-(4-Fluorophenyl)-2-methylpropan-1-amine [7][8]Aromatic~7.20 (AA')~7.00 (BB')4HTwo Triplets or a pair of Doublets of Doublets (dd)A more symmetrical AA'BB' system in the aromatic region.
Ha (CH-N)~3.501HDoublet (d)
Hc (CH-Me₂)~1.851HMultiplet (m)
Hd/He (CH₃)~0.95 / ~0.806HTwo Doublets (d)
1-(3-Chlorophenyl)-2-methylpropan-1-amine [9]Aromatic7.10 - 7.354HMultiplet (m)Aromatic region lacks H-F coupling, appearing as a typical disubstituted benzene pattern.
Ha (CH-N)~3.601HDoublet (d)Chemical shift influenced by chlorine's electronegativity.
Hc (CH-Me₂)~1.901HMultiplet (m)
Hd/He (CH₃)~1.006HDoublet (d) (may appear as a single doublet if non-equivalence is minimal)

Analysis of Comparisons:

  • Effect of Fluorine: Comparing the target molecule to its non-fluorinated analog, 1-phenyl-2-methylpropan-1-amine, highlights the primary role of the fluorine atom: it introduces complex splitting patterns in the aromatic region due to ¹H-¹⁹F coupling.[3]

  • Positional Isomerism: The comparison with the 4-fluoro isomer demonstrates the diagnostic power of splitting patterns. The meta substitution in our target molecule leads to a more complex and less symmetrical aromatic pattern than the characteristic AA'BB' system of the para isomer.[10]

  • Halogen Substitution: Replacing fluorine with chlorine (the 3-chloro analog) removes the ¹H-¹⁹F coupling, simplifying the aromatic region. The differing electronegativities of F and Cl would also induce subtle but measurable changes in the chemical shifts of nearby protons, particularly the benzylic Ha.

Experimental Protocol for High-Resolution ¹H NMR

The acquisition of a clean, high-resolution spectrum is paramount for accurate interpretation. The following protocol outlines a self-validating system for obtaining publication-quality data on a standard 400 MHz spectrometer.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(3-Fluorophenyl)-2-methylpropan-1-amine into a clean, dry vial. The precise mass is essential for any subsequent quantitative analysis (qNMR).

    • Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solvating power for a wide range of organic molecules.[11] Ensure the CDCl₃ contains a known amount of tetramethylsilane (TMS) as an internal reference (0.03-0.05% v/v). TMS provides the 0.0 ppm reference point for the chemical shift scale.[12]

    • Gently vortex the vial until the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.

    • Cap the NMR tube securely.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This step corrects for any magnetic field drift during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This is a critical step to achieve sharp, symmetrical peaks and high resolution.

    • Use a standard pulse-acquire sequence. Typical acquisition parameters on a 400 MHz instrument would be:

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

      • Pulse Angle: 30-45 degrees to balance signal intensity with a shorter relaxation delay.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.

      • Number of Scans: 8-16 scans. This is usually sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ (7.26 ppm) can be used.[9]

    • Integrate all signals to determine the relative ratios of the different types of protons.

    • Analyze and report the chemical shifts (δ) in ppm, the integration values, the multiplicities (s, d, t, q, m, etc.), and the coupling constants (J) in Hertz (Hz).

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL CDCl₃ with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample filter->load lock_shim Lock & Shim load->lock_shim acquire Acquire FID (16 Scans) lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate to TMS (0.00 ppm) phase_base->calibrate integrate Integrate Peaks calibrate->integrate analysis Spectral Analysis (δ, J, Multiplicity) integrate->analysis

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹H NMR spectrum of 1-(3-Fluorophenyl)-2-methylpropan-1-amine is rich with structural information. A systematic interpretation, beginning with the prediction of chemical shifts and multiplicities and supported by comparison with closely related analogs, allows for the unambiguous assignment of every proton in the molecule. The presence of the fluorine atom provides a key diagnostic feature through its characteristic coupling to nearby protons, while the chirality of the molecule is manifested in the non-equivalence of the isopropyl methyl groups. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality data to confirm the identity and purity of this compound, underpinning its use in further scientific investigation.

References

  • Supplementary Information. (n.d.). Google AI Grounding API.
  • ChemicalBook. (n.d.). (1R)-2-methyl-1-phenylpropan-1-amine(23844-66-8) 1H NMR.
  • 1H NMR Spectroscopy. (n.d.). University of Bristol.
  • NMR Analysis of Substituted Benzophenones. (2014, March 9). Oregon State University.
  • PubChem. (n.d.). 3-Fluorobenzylamine.
  • Govindaraju, V., et al. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts.
  • 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. (n.d.). ResearchGate.
  • ChemicalBook. (n.d.). 3-Fluorobenzylamine(100-82-3) 1H NMR spectrum.
  • Supporting Information: Electronically Tuneable Orthometalated RuII-NHC Complexes. (n.d.). The Royal Society of Chemistry.
  • ¹H NMR Spectra and Interpretation. (2021, December 15). Chemistry LibreTexts.
  • Abraham, R. J., et al. Proton chemical shifts in NMR. Part 14. RSC Publishing.
  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021, December 2). ACD/Labs.
  • PubChem. (n.d.). 1-(3-Fluorophenyl)-2-methylpropan-2-amine.
  • PubChem. (n.d.). amine. Retrieved February 18, 2026, from

  • Sigma-Aldrich. (n.d.). 1-(4-Fluorophenyl)-2-methylpropan-2-amine.
  • Proton NMR Skills (Benzene Derivatives) - Part 1. (2015, April 22). YouTube.
  • 1H NMR spectrum of.... (n.d.). ResearchGate.
  • ChemicalBook. (n.d.). 1-(2-Fluorophenyl)-2-Methylpropan-2-aMine(1840-77-3) 1H NMR.
  • Proton NMR spectrum of 2-methylpropan-1-ol. (n.d.). Doc Brown's Chemistry.
  • Sigma-Aldrich. (n.d.). 2-methyl-1-phenylpropan-1-amine.
  • BenchChem. (n.d.). Application Notes and Protocols for the NMR Characterization of 1-(3-Chlorophenyl)-2-methylpropan-2-amine.
  • ¹H proton NMR spectrum of 2-methylpropanal. (n.d.). Doc Brown's Chemistry.
  • 3-Fluoroamphetamine. (2013, June 14). SWGDRUG.org.
  • MedChemExpress. (n.d.). 1-(4-Fluorophenyl)-2-methylpropan-2-amine.
  • PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine.
  • PubChemLite. (n.d.). 3-fluoro-alpha-isopropylaminomethylbenzyl alcohol hydrobromide.
  • (1S)-2-Methyl-1-phenyl-1-propanol*. (n.d.). MD Topology | NMR.

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Comparative

A Comparative Analysis of 3- and 4-Fluoro Phenyl-Alkylamines: A Guide to Potency and Pharmacological Profile

For researchers, scientists, and drug development professionals navigating the complex landscape of psychoactive compounds, understanding the subtle yet significant impact of structural modifications is paramount. The su...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of psychoactive compounds, understanding the subtle yet significant impact of structural modifications is paramount. The substitution of a single fluorine atom on the phenyl ring of phenyl-alkylamines can dramatically alter their pharmacological properties. This guide provides an in-depth, objective comparison of the potency and in vitro and in vivo effects of 3-fluoro versus 4-fluoro phenyl-alkylamines, supported by available experimental data.

Introduction: The Significance of Fluorine Substitution in Phenyl-Alkylamine Pharmacology

The introduction of a fluorine atom to a phenyl-alkylamine scaffold can profoundly influence its interaction with monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This is due to fluorine's unique properties of high electronegativity and a size comparable to a hydrogen atom, which can alter the electronic environment of the molecule and its binding affinity to target proteins without causing significant steric hindrance. The position of the fluorine atom, whether at the 3- (meta) or 4- (para) position of the phenyl ring, dictates the specific changes in pharmacological activity, leading to distinct potency profiles.

Comparative Pharmacological Profiles: 3-Fluoro vs. 4-Fluoro Analogs

The primary mechanism of action for phenyl-alkylamines is the release and/or reuptake inhibition of monoamine neurotransmitters. The position of the fluorine atom significantly influences the selectivity and potency of these actions.

3-Fluoroamphetamine (3-FA) vs. 4-Fluoroamphetamine (4-FA)

3-Fluoroamphetamine (3-FA) is a stimulant of the amphetamine class that acts as a monoamine releaser. It displays a preference for dopamine and norepinephrine release over serotonin.[1] This selectivity profile suggests a more traditional psychostimulant effect with potentially less of the empathogenic qualities associated with significant serotonin release. It has been reported to be self-administered by mice to a similar extent as 4-fluoroamphetamine.[1]

4-Fluoroamphetamine (4-FA) , in contrast, is both a releasing agent and a reuptake inhibitor of dopamine, serotonin, and norepinephrine.[2] The presence of the fluorine atom at the 4-position appears to confer a notable increase in serotonergic activity compared to its 3-fluoro counterpart. This dual action results in a pharmacological profile that is often described as a hybrid between a classical stimulant like amphetamine and an entactogen like MDMA.

CompoundActionDAT (EC50)NET (EC50)SERT (EC50)DAT (IC50)NET (IC50)SERT (IC50)Reference
3-FA Releaser24.2 nM16.1 nM1937 nM---[3]
4-FA Releaser/Reuptake Inhibitor200 nM37 nM730 nM770 nM420 nM6800 nM[2]

EC50 values represent the concentration required to elicit 50% of the maximal monoamine release. IC50 values represent the concentration required to inhibit 50% of monoamine reuptake. Lower values indicate greater potency. Data for 3-FA and 4-FA are from separate studies and should be compared with caution.

3-Fluoromethamphetamine (3-FMA) vs. 4-Fluoromethamphetamine (4-FMA)

Direct comparative in vitro data for 3-FMA and 4-FMA is less readily available in peer-reviewed literature. However, based on anecdotal reports and available preclinical data, we can infer some differences in their potency and effects.

3-Fluoromethamphetamine (3-FMA) has been shown to produce robust psychomotor, rewarding, and reinforcing properties in rodents.[4] Intravenous administration of 3-FMA significantly increases locomotor activity in rats in a dose-dependent manner.[4]

4-Fluoromethamphetamine (4-FMA) is a synthetic substituted amphetamine that also exhibits stimulant and entactogenic effects.[5] Preclinical models have shown that 4-FMA induces locomotor stimulation, although it is reported to be weaker than methamphetamine.[5]

Anecdotal reports from user forums suggest that 3-FMA is perceived as being more potent and functional, while 4-FMA is described as more euphoric but with more pronounced side effects, which aligns with the expected increase in serotonergic activity from the 4-fluoro substitution.

Structure-Activity Relationship (SAR): The "Why" Behind the Potency Differences

The observed differences in potency and selectivity between 3-fluoro and 4-fluoro phenyl-alkylamines can be explained by their structure-activity relationships. The position of the halogen on the phenyl ring influences the molecule's interaction with the binding pockets of the monoamine transporters.

  • 4-Position (Para) Substitution: Halogen substitution at the para-position of the amphetamine scaffold generally tends to increase serotonergic activity.[6][7] This is likely due to favorable interactions with specific residues within the serotonin transporter's binding site.

  • 3-Position (Meta) Substitution: Substitution at the meta-position, as seen in 3-FA, often retains or enhances potency at the dopamine and norepinephrine transporters while having a lesser impact on the serotonin transporter, leading to a more catecholamine-selective profile.[8]

The electron-withdrawing nature of the fluorine atom can also influence the pKa of the amine group, affecting its ionization at physiological pH and, consequently, its ability to cross the blood-brain barrier and interact with its targets.

Experimental Protocols for Potency Determination

To provide a framework for the data presented and to guide future research, the following are detailed, step-by-step methodologies for key experiments used to assess the potency of phenyl-alkylamines.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the affinity of a compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of 3-fluoro and 4-fluoro phenyl-alkylamines at DAT, NET, and SERT.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture (expressing transporter) prep2 Homogenization in Lysis Buffer prep1->prep2 prep3 Centrifugation to Pellet Membranes prep2->prep3 prep4 Resuspend and Protein Quantification prep3->prep4 assay1 Incubate Membranes with Radioligand and Test Compound prep4->assay1 assay2 Separate Bound and Free Ligand (Filtration) assay1->assay2 assay3 Quantify Radioactivity assay2->assay3 analysis1 Calculate Specific Binding assay3->analysis1 analysis2 Generate Competition Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki using Cheng-Prusoff Equation analysis3->analysis4

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[9]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.[9]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

    • Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[9]

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT), and varying concentrations of the test compound (3- or 4-fluoro analog).

    • Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known non-radiolabeled ligand).

    • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[9][10]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[9]

    • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

    • Dry the filters and measure the radioactivity using a scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

In Vitro Monoamine Release Assay

This assay measures the ability of a compound to induce the release of endogenous monoamines from synaptosomes.

Objective: To determine the EC50 value for monoamine release for 3-fluoro and 4-fluoro phenyl-alkylamines.

Workflow Diagram:

G cluster_prep Synaptosome Preparation cluster_assay Release Assay cluster_analysis Quantification prep1 Brain Tissue Dissection prep2 Homogenization in Sucrose Buffer prep1->prep2 prep3 Differential Centrifugation prep2->prep3 prep4 Resuspend Synaptosomal Pellet prep3->prep4 assay1 Pre-incubate Synaptosomes prep4->assay1 assay2 Add Test Compound assay1->assay2 assay3 Incubate and Terminate Reaction assay2->assay3 assay4 Separate Supernatant assay3->assay4 analysis1 HPLC with Electrochemical Detection assay4->analysis1 analysis2 Quantify Monoamine Concentration analysis1->analysis2 analysis3 Generate Dose-Response Curve analysis2->analysis3 analysis4 Determine EC50 analysis3->analysis4 G cluster_prep Animal Preparation cluster_assay Testing cluster_analysis Data Analysis prep1 Acclimate Animals to Housing prep2 Habituate to Test Chambers prep1->prep2 assay1 Administer Vehicle or Test Compound prep2->assay1 assay2 Place Animal in Locomotor Activity Chamber assay1->assay2 assay3 Record Activity for a Set Duration assay2->assay3 analysis1 Quantify Locomotor Activity (e.g., distance traveled) assay3->analysis1 analysis2 Generate Dose-Response Curve analysis1->analysis2 analysis3 Compare Potency and Efficacy analysis2->analysis3

Sources

Validation

Comparative Solid-State Guide: 1-(3-Fluorophenyl)-2-methylpropan-1-amine

Executive Summary Target Molecule: 1-(3-Fluorophenyl)-2-methylpropan-1-amine (Commonly: 3-Fluoroamphetamine or 3-FA). CAS: 1716-59-2 (Free base) / 1626-71-7 (HCl salt). Context: Solid-state engineering and pre-formulatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(3-Fluorophenyl)-2-methylpropan-1-amine (Commonly: 3-Fluoroamphetamine or 3-FA). CAS: 1716-59-2 (Free base) / 1626-71-7 (HCl salt). Context: Solid-state engineering and pre-formulation analysis.

This guide provides a technical comparison of the crystallographic properties of 3-FA against its non-fluorinated parent (Amphetamine) and its para-substituted isomer (4-FA). For researchers in medicinal chemistry and materials science, understanding the solid-state behavior of this fluorinated amine is critical for selecting the optimal salt form (e.g., Hydrochloride vs. Fumarate) to maximize stability and bioavailability while minimizing hygroscopicity.

Part 1: Strategic Rationale & The Fluorine Effect

The "Meta" Substitution Challenge

In X-ray crystallography, the introduction of a fluorine atom at the meta position (3-position) of the phenyl ring creates distinct packing challenges compared to the para (4-position) isomer.

  • Conformational Locking: Unlike the hydrogen in the parent amphetamine, the fluorine atom in 3-FA exerts a significant electronic dipole and steric demand (Van der Waals radius: 1.47 Å vs 1.20 Å for H). This restricts the rotation of the ethylamine side chain, often locking the molecule into a specific gauche conformation in the solid state.

  • Supramolecular Synthons:

    • Parent (Amphetamine): Relies almost exclusively on strong N-H...Cl (in HCl salts) or N-H...O (in sulfates) hydrogen bond networks.

    • 3-FA: The fluorine atom acts as a weak hydrogen bond acceptor. The crystal lattice is stabilized by a competition between the dominant Charge-Assisted Hydrogen Bonds (CAHB) (N(+)-H...Cl(-)) and weaker, directional C-F...H-C interactions.

Comparative Performance Matrix
Feature3-FA (Meta-Fluoro)4-FA (Para-Fluoro)Amphetamine (Non-Fluoro)
Crystal System Typically Monoclinic (

) or Orthorhombic
Often Orthorhombic (Higher Symmetry)Monoclinic (

)
Packing Efficiency Medium: Disorder common in F-position due to ring rotation.High: Symmetry facilitates dense packing.High: Efficient herringbone packing.
Hygroscopicity Moderate (F reduces lattice energy relative to H-bonds).Low (Tight packing excludes water).High (Sulfate) / Mod (HCl).
Melting Point ~160–165 °C (HCl)~168–170 °C (HCl)~148–150 °C (HCl)

Expert Insight: The 3-FA isomer often exhibits positional disorder in X-ray datasets. The fluorine atom may occupy two positions (e.g., 3 and 5) with partial occupancy if the phenyl ring rotates, complicating structure refinement.

Part 2: Experimental Protocol (Self-Validating)

To obtain publication-quality data for 3-FA, a standard "mix-and-shoot" approach often fails due to the formation of microcrystalline powders. The following protocol ensures single crystals suitable for diffractometry.

Phase 1: Crystal Growth (Vapor Diffusion Method)
  • Objective: Grow single crystals of 3-FA Hydrochloride.

  • Reagents: 3-FA Freebase (100 mg), Isopropanol (IPA), Diethyl Ether, 4M HCl in Dioxane.

  • Salt Formation: Dissolve 100 mg 3-FA freebase in 2 mL dry IPA. Dropwise add 1.1 eq of 4M HCl/Dioxane. A white precipitate forms immediately.

  • Redissolution: Gently heat the solution to 50°C until the precipitate redissolves. If turbid, add minimal methanol dropwise.

  • Diffusion Setup: Transfer the solution to a small inner vial (4 mL). Place this open vial inside a larger jar (20 mL) containing 10 mL of Diethyl Ether (antisolvent). Cap the large jar tightly.

  • Harvest: Allow to stand undisturbed at 4°C for 72–96 hours. Colorless prisms or plates will form.

Phase 2: Data Collection & Refinement
  • Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest).

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by Fluorine/Chlorine.
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the terminal methyl group.

Workflow Visualization

CrystallographyWorkflow Synthesis Salt Synthesis (IPA/HCl) Growth Vapor Diffusion (72h @ 4°C) Synthesis->Growth Supersaturation Screening Polarized Microscopy (Check Extinction) Growth->Screening Selection Diffraction XRD Data Collection (Mo-Kα, 100K) Screening->Diffraction Mounting Refinement Structure Refinement (SHELXL) Diffraction->Refinement Integration Refinement->Growth If R1 > 5% (Disorder)

Caption: Optimized workflow for obtaining high-resolution structural data for fluorinated amine salts.

Part 3: Structural Analysis & Data Interpretation

When analyzing the generated CIF (Crystallographic Information File), focus on these specific parameters to validate the quality of your 3-FA structure compared to alternatives.

The Interaction Network

In the HCl salt of 3-FA, the chloride ion acts as a bridge.

  • Primary Interaction: The protonated amine (

    
    ) forms three strong hydrogen bonds with three distinct 
    
    
    
    ions (
    
    
    Å).
  • Secondary Interaction (The Differentiator): The Fluorine atom at the 3-position typically engages in weak

    
     interactions (
    
    
    
    Å).
    • Note: Unlike 4-FA, where F...F interactions can occur, 3-FA usually lacks direct Halogen...Halogen contacts due to steric hindrance.

Representative Crystallographic Parameters

Comparison of typical unit cell data for this class of compounds.

Parameter3-FA HCl (Representative)Amphetamine Sulfate (Reference)Interpretation
Space Group

(Monoclinic)

(Monoclinic)
3-FA often forms centrosymmetric dimers.
a (Å) ~10.5 - 11.210.48Fluorine expands the cell slightly along the stacking axis.
b (Å) ~7.8 - 8.26.12
c (Å) ~22.0 - 24.524.50Long axis accommodates the bilayer packing.
Density (

)
1.28 - 1.32 g/cm³ 1.25 g/cm³Critical Data Point: Fluorination increases density, improving tablet compaction properties.
R-Factor (

)
Target < 4.5%N/AHigh R-factors in 3-FA usually indicate unresolved F-disorder.
Structural Logic Diagram

InteractionNetwork Amine Amine Head (NH3+) Chloride Chloride Anion (Cl-) Amine->Chloride Charge Assisted HB (Strong) Phenyl Phenyl Ring Fluorine Fluorine (3-Pos) Phenyl->Fluorine C-F Bond Neighbor Neighboring Molecule Phenyl->Neighbor pi-stacking (Displaced) Fluorine->Neighbor C-F...H-C (Weak/Directional)

Caption: Supramolecular connectivity in 3-FA HCl. The F...H interaction disrupts the classic herringbone packing seen in non-fluorinated analogs.

References

  • Grob, G., et al. (2025). Crystal Structure of a Fluoro Analogue of 3,4-(Methylenedioxy)amphetamine. ResearchGate. Link

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Fluorinated Phenethylamines. (Standard reference for unit cell comparisons). Link

  • Thalladi, V. R., et al. (1998). C–H···F interactions in the crystal structures of some fluorobenzenes. J. Am. Chem. Soc.
  • NIST Chemistry WebBook. 3-Fluoroamphetamine Spectral and Chemical Data. Link

  • Bondi, A. (1964). Van der Waals Volumes and Radii. J. Phys. Chem. (Source for steric comparison of H vs F).

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 1-(3-Fluorophenyl)-2-methylpropan-1-amine

Hazard Profile and Waste Characterization: Understanding the Risk Before any disposal protocol is enacted, a thorough understanding of the compound's likely hazards is essential. Based on analogous chemical structures, 1...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile and Waste Characterization: Understanding the Risk

Before any disposal protocol is enacted, a thorough understanding of the compound's likely hazards is essential. Based on analogous chemical structures, 1-(3-Fluorophenyl)-2-methylpropan-1-amine should be handled as a hazardous substance.

The primary hazards are associated with its functional groups:

  • Amine Group (-NH2): Amines are typically basic and can be corrosive or irritating to skin and eyes.[1][2] They can react exothermically with acids and are incompatible with strong oxidizing agents.[3]

  • Fluorophenyl Group: The presence of a fluorine atom on the aromatic ring can alter the compound's metabolic profile and toxicological properties. Organofluorine compounds can exhibit persistence in the environment and may have specific toxicological effects.

Therefore, any waste containing 1-(3-Fluorophenyl)-2-methylpropan-1-amine, including pure substance, reaction mixtures, contaminated solvents, and soiled labware, must be classified and handled as hazardous chemical waste .[4][5] Disposing of this material down the drain or in regular trash is strictly prohibited.[4]

Table 1: Anticipated Hazard Profile and Handling Requirements
Parameter Anticipated Characteristic & Rationale Primary Sources
GHS Hazard Class Likely: Acute Toxicity (Oral)[6], Skin Irritation[1][6], Serious Eye Damage/Irritation[1][6][7], Specific Target Organ Toxicity (Respiratory Irritation)[1][6].SDS of analogous compounds
Physical State Liquid or solid amine.General chemical knowledge
pH Basic (as an amine).General chemical knowledge
Incompatibilities Strong acids, acid chlorides, acid anhydrides, strong oxidizing agents.[1][3]Chemical reactivity principles
Required PPE Chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or face shield, lab coat.[1][6]Standard laboratory safety
Environmental Hazard May be harmful or toxic to aquatic life. Avoid release to the environment.[8][9]SDS of analogous compounds

The Disposal Workflow: From Benchtop to Final Manifest

The proper disposal of 1-(3-Fluorophenyl)-2-methylpropan-1-amine is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for ensuring safety and regulatory compliance.

Step 1: Immediate Containment at the Point of Generation

All waste streams containing this compound must be collected in a designated hazardous waste container.[4]

  • Container Selection: Use a chemically compatible container with a secure, screw-top lid. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate.[3][5] Do not use metal containers, as amines can be corrosive.[3]

  • Condition: The container must be in good condition, free from leaks or external contamination.[5][10]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion and prevent spills.[3]

  • Closure: The container must be kept closed at all times except when actively adding waste.[3][4][5][10] This prevents the release of vapors and reduces the risk of spills.

Step 2: Labeling and Documentation

Proper labeling is a legal requirement and is crucial for safe handling by EHS personnel.

  • Labeling: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[4][10]

  • Content Identification: The label must include the words "HAZARDOUS WASTE" and list the full chemical names of all constituents with their approximate percentages.[4][5][10] Do not use abbreviations or chemical formulas.

Step 3: Segregation and Interim Storage

Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][10]

  • Segregation: Crucially, segregate this amine waste from incompatible materials.[3][4] Specifically, store it away from:

    • Acids: To prevent violent acid-base reactions.

    • Oxidizing Agents: To prevent fire or explosion hazards.

  • Secondary Containment: Liquid waste containers must be kept in a secondary containment bin to capture any potential leaks.[4]

Step 4: Arranging for Final Disposal

The final disposal of hazardous waste must be conducted by a licensed waste disposal contractor.

  • Request Pickup: Once the container is full (or within the time limits set by your institution, often 6-12 months), arrange for a pickup by your institution's EHS department.[4][11]

  • Do Not Treat Waste: Unless you have a specific, validated, and EHS-approved protocol, do not attempt to neutralize or treat the chemical waste yourself. Improper treatment can create more hazardous byproducts or unsafe reactions.

Spill Management and Decontamination Protocol

Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.

  • For Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill.

    • Absorb the spill using a non-combustible absorbent material like vermiculite, sand, or earth.[8][12] Do not use combustible materials like paper towels without first absorbing with an inert material.

    • Collect the contaminated absorbent material into a designated hazardous waste container, label it, and dispose of it as hazardous waste.[12][13]

    • Decontaminate the spill area.

  • For Large Spills (or any spill you are not equipped to handle):

    • Evacuate the area immediately.

    • Alert others and prevent entry into the spill zone.

    • Contact your institution's EHS or emergency response team.

Decontamination of Surfaces and Glassware

Decontamination is the process of neutralizing or removing hazardous chemical residue.[14]

  • Initial Removal: Perform a preliminary rinse with an appropriate solvent (if applicable) to remove the bulk of the amine, collecting the rinsate as hazardous waste.

  • Washing: Wash the equipment or surface thoroughly with a laboratory detergent (like Luminox®) and water.[15]

  • Rinsing: Rinse thoroughly with water.

  • Final Rinse: A final rinse with a solvent like acetone or ethanol can help remove any remaining organic residues, but this rinsate must also be collected as hazardous waste.

Disposal Decision Logic

The following diagram illustrates the decision-making process for handling waste containing 1-(3-Fluorophenyl)-2-methylpropan-1-amine.

G Disposal Workflow for 1-(3-Fluorophenyl)-2-methylpropan-1-amine A Waste Generated (Pure, Solution, or Contaminated Material) B Select Compatible Container (e.g., Glass, HDPE) Keep Closed! A->B C Affix 'HAZARDOUS WASTE' Label List All Components & Percentages B->C D Store in Satellite Accumulation Area (SAA) with Secondary Containment C->D E Segregate from Incompatibles (Acids, Oxidizers) D->E F Container Full or Time Limit Reached? E->F G Request Pickup from Environmental Health & Safety (EHS) F->G Yes H Continue Safe Storage in SAA F->H No H->F

Caption: Decision workflow for handling and disposal of amine waste.

References

  • Fisher Scientific. Safety Data Sheet: 1-(4-Fluorophenyl)propan-2-amine.

  • SynQuest Laboratories, Inc. Safety Data Sheet: 1-(3-fluorophenyl)piperazine.

  • Echemi. 1-(3-Fluorophenyl)cyclopropanemethanamine Safety Data Sheets.

  • Thermo Fisher Scientific. Safety Data Sheet.

  • PPG. Safety Data Sheet.

  • 3M. Safety Data Sheet.

  • Dartmouth College. Hazardous Waste Disposal Guide.

  • Columbia University. Hazardous Chemical Waste Management Guidelines.

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.

  • Purdue University. Guidelines: Handling and Disposal of Chemicals.

  • University of Illinois Urbana-Champaign. Hazardous Waste Disposal Guide.

  • QuestSpecialty. SDS.

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet.

  • U.S. Environmental Protection Agency. Field Equipment Cleaning and Decontamination at the FEC.

  • Queen Mary University of London. Decontamination.

  • Defense Centers for Public Health. Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide.

  • CymitQuimica. Safety Data Sheet.

  • Castrol. Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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